molecular formula C9H9FN2O3 B8747550 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Cat. No.: B8747550
M. Wt: 212.18 g/mol
InChI Key: RFLFVSJCVSQTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol is a useful research compound. Its molecular formula is C9H9FN2O3 and its molecular weight is 212.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)azetidin-3-ol

InChI

InChI=1S/C9H9FN2O3/c10-8-3-6(12(14)15)1-2-9(8)11-4-7(13)5-11/h1-3,7,13H,4-5H2

InChI Key

RFLFVSJCVSQTKH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Safety and Handling of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

This document provides safety and handling guidelines for 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol based on an evaluation of its chemical structure and data from structurally related compounds. No specific toxicological data for this compound has been identified. Therefore, it must be treated as a research chemical with unknown hazards, and all handling should be performed by trained personnel with the highest degree of caution.

Introduction: A Structural Hazard Assessment

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol is a novel chemical entity of interest in drug discovery and development. Its structure combines two key moieties: a 2-fluoro-4-nitrophenyl group and an azetidin-3-ol ring. This combination necessitates a careful consideration of potential hazards.

  • The 2-Fluoro-4-nitrophenyl Moiety: Aromatic nitro compounds are often associated with systemic toxicity, including methaemoglobinaemia. The presence of a fluorine atom can enhance the electrophilicity of the aromatic ring, potentially increasing its reactivity and toxicity. Structurally similar compounds like 1-fluoro-4-nitrobenzene are known to be harmful if swallowed or in contact with skin, and toxic if inhaled, with the potential for organ damage upon repeated exposure.[1][2]

  • The Azetidin-3-ol Moiety: Azetidines are four-membered nitrogen-containing heterocycles.[3][4] While they are increasingly utilized in medicinal chemistry, their toxicological profiles are not as well-established as more common ring systems.[3][5] The parent compound, azetidine, is a basic and combustible liquid.[4] Azetidin-3-ol hydrochloride is known to be harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[6]

Given these structural alerts, 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol should be handled as a potentially toxic and irritating substance. The following guidelines are designed to mitigate these risks in a research laboratory setting.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before commencing any work with this compound. The following table summarizes the anticipated hazards based on related compounds.

Hazard ClassAnticipated HazardGHS Pictograms (Anticipated)Precautionary Statements (Recommended)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][6]💀P260, P264, P270, P271, P280
Skin Corrosion/Irritation Causes skin irritation.[6]P280, P302+P352
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[6]P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[6]P261, P271, P304+P340
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[1][2]P260, P314

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following are mandatory when handling 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[2][7]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemically resistant apron should also be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation.[6][8]

Safe Handling and Storage

General Handling
  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.[8]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols and contact with skin and eyes.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][8]

Weighing and Solution Preparation

This workflow is designed to minimize exposure during the common laboratory tasks of weighing the solid and preparing solutions.

Weighing_and_Dissolving_Workflow cluster_fume_hood Inside Chemical Fume Hood prep 1. Prepare Workspace: - Don PPE - Decontaminate surfaces - Gather all necessary equipment weigh 2. Weigh Compound: - Use an analytical balance with a draft shield - Carefully transfer solid to a tared vial prep->weigh Ensure balance is stable dissolve 3. Dissolve Compound: - Add solvent to the vial - Cap and mix (vortex or sonicate if necessary) weigh->dissolve Minimize dust generation transfer 4. Transfer Solution: - Use a calibrated pipette to transfer the solution - Cap the final container dissolve->transfer Ensure complete dissolution cleanup 5. Decontamination and Waste Disposal: - Clean all equipment with an appropriate solvent - Dispose of all waste in designated hazardous waste containers transfer->cleanup

Workflow for weighing and dissolving the compound.
Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[6][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[1]

Disposal Considerations

All waste containing 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol presents opportunities in research, its structural features warrant a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this document, researchers can mitigate the potential risks and work safely with this compound. A culture of safety, centered on thorough risk assessment and the consistent use of protective measures, is paramount.

References

  • A Comparative Guide to the Toxicological Profile of 2-(3-Chlorophenyl)azetidine and Other Azetidine Derivatives - Benchchem.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC.
  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. - ResearchGate.
  • Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) - Aarti Industries.
  • Azetidine - Wikipedia. Available from: [Link]

  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS - Loba Chemie.
  • 4-Fluoro-3-nitroaniline - Safety Data Sheet - ChemicalBook.
  • 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-Fluoro-3-nitrophenyl azide - Apollo Scientific.
  • Azetidin-3-ol hydrochloride-SDS-MedChemExpress.

Sources

Role of fluorine and nitro groups on azetidine ring stability.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine (C₃H₇N) represents a unique structural paradox in high-value chemical design. With a ring strain energy of ~26 kcal/mol, it sits precariously between the highly reactive aziridine (~27 kcal/mol) and the kinetically stable pyrrolidine (~6 kcal/mol). For researchers in medicinal chemistry and energetic materials, the functionalization of this ring determines its fate: Fluorine typically acts as a "metabolic armor" and conformational anchor, while Nitro groups transform the ring into a high-energy reservoir, often at the cost of thermal vulnerability.

This technical guide dissects the mechanistic roles of these substituents, providing actionable protocols for synthesis, stability assessment, and structural optimization.

Mechanistic Analysis: The Fluorine Stabilization Effect

Electronic Deactivation and pKa Modulation

The primary failure mode of the azetidine ring in physiological conditions is acid-catalyzed ring opening. This process is initiated by the protonation of the ring nitrogen, creating a distinct leaving group character that invites nucleophilic attack at C2 or C4.

  • The Mechanism: Fluorine substitution, particularly at the C3 position, exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the ring nitrogen.

  • The Result: The basicity of the nitrogen is significantly reduced.[1] While unsubstituted azetidine has a pKa of ~11.3, 3-fluoroazetidine and 3,3-difluoroazetidine exhibit pKa values in the range of 8.0–9.5.

  • Stability Implication: At physiological pH (7.4), a larger fraction of the fluorinated azetidine remains unprotonated compared to the parent heterocycle, drastically reducing the rate of acid-catalyzed hydrolysis.

The "Metabolic Block" (Prevention of Reverse Aldol)

In drug discovery, 3-hydroxyazetidines are common but flawed scaffolds. They are susceptible to oxidation by prolyl hydroxylases to form 3-oxoazetidines, which rapidly degrade via a reverse aldol mechanism.[2]

  • Fluorine as a Bioisostere: Replacing the C3-OH with C3-F eliminates the proton required for oxidation. Furthermore, the C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing the ring fragmentation cascade.

Conformational Locking (The Gauche Effect)

Fluorine introduces a stereoelectronic preference known as the gauche effect. In 3-fluoroazetidines, the ring puckers to align the C-F bond gauche to the adjacent C-N bonds. This preferred conformation minimizes steric clashes and maximizes orbital overlap (


), rigidly locking the ring conformation. This rigidity can enhance binding affinity in protein pockets by reducing the entropic penalty of binding.

Mechanistic Analysis: The Nitro Destabilization & Energetic Profile

Ring Strain Amplification

Nitro groups (-NO₂) are strongly electron-withdrawing but also bulky. When attached to the azetidine ring (as in 1,3,3-trinitroazetidine, TNAZ), they introduce severe steric strain and electronic repulsion between the oxygen lone pairs and the ring bonds.

  • N-Nitro vs. C-Nitro: The N-nitro group involves significant delocalization of the nitrogen lone pair into the nitro group, flattening the geometry around the ring nitrogen and increasing ring strain.

Thermal Decomposition Pathways (TNAZ Case Study)

TNAZ is a melt-castable explosive (mp 101°C) that is thermally stable up to ~240°C, a remarkable feat for such a strained system. However, its decomposition is violent.

  • Initiation: The rate-limiting step is the homolytic scission of the N-NO₂ bond (bond dissociation energy ~39 kcal/mol), followed closely by C-NO₂ scission.

  • Propagation: The resulting radical species triggers rapid ring opening and fragmentation into small gaseous molecules (CO₂, NO₂, N₂), releasing massive energy.

TNAZ_Decomposition TNAZ 1,3,3-Trinitroazetidine (Intact Ring) Step1 Rate Limiting Step: N-NO2 Bond Scission TNAZ->Step1 Heat (>240°C) Step1_Alt HONO Elimination TNAZ->Step1_Alt Minor Pathway Radical Azetidinyl Radical (Unstable Intermediate) Step1->Radical - NO2• RingOpen Ring Opening & Fragmentation Radical->RingOpen Rapid Gas Gaseous Products (CO2, NO2, N2, HONO) RingOpen->Gas Exothermic Expansion Step1_Alt->RingOpen

Figure 1: Thermal decomposition cascade of 1,3,3-trinitroazetidine (TNAZ), illustrating the critical N-NO2 scission step.

Quantitative Comparison: Substituent Effects

FeatureUnsubstituted Azetidine3-Fluoroazetidine1,3,3-Trinitroazetidine (TNAZ)
Ring Strain ~26 kcal/mol~26-27 kcal/mol>35 kcal/mol
pKa (Conj. Acid) 11.38.5 - 9.0N/A (Non-basic due to N-NO₂)
Primary Stability Risk Acid-catalyzed openingNucleophilic displacement (minor)Thermal/Shock detonation
Metabolic Fate Ring opening (if oxidized)Stable (Metabolic blocker)N/A (Toxic/Explosive)
Key Application Chemical Building BlockMedicinal Chemistry (Bioisostere)Energetic Materials (Explosives)

Experimental Protocols

Protocol A: Synthesis of Stable 3-Fluoroazetidine Salts

Use this protocol to generate metabolically stable azetidine scaffolds for drug screening.

Reagents:

  • 1-Boc-3-hydroxyazetidine (Starting material)

  • XtalFluor-E or DAST (Fluorinating agent)

  • Triethylamine trihydrofluoride (Promoter)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at -78°C under nitrogen atmosphere.

  • Activation: Add triethylamine trihydrofluoride (2.0 eq) followed by dropwise addition of XtalFluor-E (1.2 eq). Note: XtalFluor-E is preferred over DAST due to higher thermal stability and safety.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 12 hours. Monitor by TLC (stain with KMnO₄).

  • Quench: Pour reaction mixture into saturated aqueous NaHCO₃. Caution: CO₂ evolution.

  • Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Deprotection (Optional): Treat the N-Boc intermediate with 4M HCl in dioxane to yield the 3-fluoroazetidine hydrochloride salt.

Validation (Self-Check):

  • ¹⁹F NMR: Look for a multiplet at δ -170 to -180 ppm (decoupled).

  • Stability Check: Dissolve product in pH 1 buffer for 24 hours. Analyze by LC-MS. >99% parent compound should remain.

Protocol B: Thermal Stability Assessment (DSC)

Use this protocol to determine the safe operating limits for nitro- or fluoro-azetidines.

  • Instrument: Differential Scanning Calorimeter (DSC).[3]

  • Sample: 1-3 mg of solid azetidine derivative in a hermetically sealed aluminum pan (pinhole lid for energetic materials to prevent rupture).

  • Ramp: Heat from 40°C to 400°C at a rate of 5°C/min under nitrogen flow (50 mL/min).

  • Analysis:

    • Endotherm: Melting point (Onset).

    • Exotherm: Decomposition temperature (Onset and Peak).

    • Criteria: For pharmaceutical candidates, an exotherm onset <150°C flags the compound for potential genotoxicity or instability issues. For energetics, the gap between MP and Decomposition determines melt-cast viability.

Stability Decision Framework

The following logic flow guides the structural modification of azetidines to maximize stability based on the intended application.

Stability_Framework Start Azetidine Design Goal AppType Application Type? Start->AppType Pharma Pharma/Bioactive AppType->Pharma Energy Energetic Material AppType->Energy Issue1 Metabolic Instability (Oxidation) Pharma->Issue1 Issue2 Acid Instability (Stomach pH) Pharma->Issue2 Sol1 Add 3-Fluoro or 3,3-Difluoro Issue1->Sol1 Sol2 Add e- Withdrawing Group (Lower pKa) Issue2->Sol2 Req1 High Density/Energy Energy->Req1 Sol3 Add Nitro Groups (TNAZ analogs) Req1->Sol3 Risk Shock Sensitivity Sol3->Risk Mitigation Crystal Engineering (Melt Cast) Risk->Mitigation

Figure 2: Strategic decision tree for optimizing azetidine substituents based on stability vs. energy requirements.

References

  • Synthesis and Stability of 3-Fluoroazetidines

    • Title: 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • TNAZ Decomposition Mechanism

    • Title: Thermal decomposition of 1,3,3-trinitroazetidine (TNAZ): A density functional theory and ab initio study[3][4]

    • Source: The Journal of Chemical Physics
    • URL:[Link]

  • Fluorine Effects on Heterocycles

    • Title: The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles[5]

    • Source: PubMed / Journal of Organic Chemistry
    • URL:[Link]

  • Azetidine Sulfonyl Fluorides in Drug Discovery

    • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery[6]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • General Azetidine Reactivity Review

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle[7][8]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

Sources

Methodological & Application

Protocol for the multi-step synthesis of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust, Multi-Step Protocol for the Synthesis of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol: A Key Building Block for Pharmaceutical Discovery

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1-(2-fluoro-4-nitrophenyl)azetidin-3-ol, a valuable heterocyclic building block in medicinal chemistry. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in drug discovery due to their ability to confer unique and favorable physicochemical properties upon parent molecules, such as improved metabolic stability, solubility, and receptor binding affinity.[1][2] The title compound serves as a crucial intermediate for the development of novel therapeutics across various domains, including oncology and infectious diseases.[3][4] The synthetic strategy detailed herein is centered on a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for constructing C-N bonds on electron-deficient aromatic systems.[5] This guide explains the causal-mechanistic basis for each procedural step, provides detailed operational instructions, and includes integrated characterization and safety protocols to ensure reproducibility and safety.

Scientific Principle: The SNAr Reaction Mechanism

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs).[5] In the case of our starting material, 1,2-difluoro-4-nitrobenzene, the nitro group (-NO₂) serves as a powerful EWG.

The mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The secondary amine of azetidin-3-ol acts as the nucleophile, attacking the electron-deficient carbon atom C1 on the phenyl ring, which is positioned ortho to the nitro group. This position is the most electrophilic due to the combined inductive and resonance effects of the nitro group.[6] This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination & Re-aromatization: The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group. The aromaticity is then restored by the elimination of a leaving group. In this substrate, there are two potential leaving groups: the fluorine atoms at C1 and C2. Fluoride is an excellent leaving group in SNAr reactions, in contrast to its behavior in SN1/SN2 reactions, due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to.[6] The fluoride at the C1 position is preferentially displaced, leading to the formation of the desired product with high regioselectivity.

Below is a diagram illustrating the SNAr mechanistic pathway.

Caption: The SNAr mechanism for the synthesis of the target compound.

Materials and Methods

Reagents and Consumables
ReagentCAS No.M.W. ( g/mol )PuritySupplierNotes
1,2-Difluoro-4-nitrobenzene364-74-9159.09≥98%Sigma-AldrichToxic, irritant. Handle with care.
Azetidin-3-ol hydrochloride18621-18-6109.55≥97%Combi-BlocksHygroscopic. Store in a desiccator.
Diisopropylethylamine (DIPEA)7087-68-5129.24≥99%Acros OrganicsCorrosive. Use in a fume hood.
Acetonitrile (MeCN)75-05-841.05Anhydrous, ≥99.8%Fisher ScientificFlammable.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWRFlammable.
Hexanes110-54-386.18ACS GradeVWRFlammable.
Deionized Water7732-18-518.0218 MΩ·cmIn-house
Brine (Saturated NaCl)7647-14-558.44N/AIn-house
Anhydrous Magnesium Sulfate7487-88-9120.37GranularSigma-Aldrich
Silica Gel7631-86-960.08230-400 meshSorbent Tech.
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser and heating mantle with temperature controller

  • Nitrogen gas inlet and bubbler

  • Digital thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance and pH meter

  • NMR spectrometer and Mass Spectrometer for product characterization

Experimental Protocol: Step-by-Step Synthesis

The following workflow diagram provides a high-level overview of the entire process, from initial setup to the final, purified product.

Synthesis_Workflow Overall Synthesis Workflow A 1. Reaction Setup - Assemble glassware under N₂ - Add solvent and reagents B 2. Free-Basing - Add Azetidin-3-ol·HCl - Add DIPEA and stir A->B 15 min @ RT C 3. SₙAr Reaction - Add 1,2-difluoro-4-nitrobenzene - Heat to 70°C - Monitor by TLC B->C 12-18 h @ 70°C D 4. Reaction Quench & Work-up - Cool to RT - Add water and EtOAc - Separate layers C->D Post-completion E 5. Aqueous Wash - Wash organic layer with water - Wash with brine D->E F 6. Drying & Concentration - Dry over MgSO₄ - Filter and concentrate E->F G 7. Purification - Flash column chromatography F->G H 8. Final Product - Characterize (NMR, MS) - Determine yield G->H

Caption: High-level workflow for the synthesis of the target compound.

Detailed Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Reagent Addition: To the flask, add azetidin-3-ol hydrochloride (5.0 g, 45.6 mmol, 1.0 eq).

  • Solvent and Base: Add 100 mL of anhydrous acetonitrile (MeCN) followed by the slow addition of diisopropylethylamine (DIPEA) (17.7 g, 24.0 mL, 137 mmol, 3.0 eq).

    • Experimental Rationale: DIPEA is a non-nucleophilic base used here for two critical functions. First, it deprotonates the hydrochloride salt of azetidin-3-ol to generate the free, nucleophilic secondary amine in situ. Second, it acts as an acid scavenger to neutralize the hydrofluoric acid (HF) that is generated as a byproduct of the SNAr reaction. Three equivalents are used to ensure complete reaction and prevent the reaction medium from becoming acidic. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for this reaction.

  • Addition of Electrophile: Once the azetidin-3-ol hydrochloride has fully dissolved, add 1,2-difluoro-4-nitrobenzene (7.26 g, 45.6 mmol, 1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 70 °C using a heating mantle and stir vigorously.

  • Monitoring Progress: Monitor the reaction's progress every 2-3 hours using Thin Layer Chromatography (TLC).

    • TLC System: 50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The starting material (1,2-difluoro-4-nitrobenzene) will have a higher Rf value than the more polar product. The reaction is considered complete when the starting material spot is no longer visible by TLC (typically 12-18 hours).

  • Work-up - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 150 mL of deionized water and 150 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Washing: Discard the aqueous layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Experimental Rationale: The water washes remove the DIPEA hydrochloride salt and any remaining unreacted azetidin-3-ol. The brine wash removes residual water from the organic phase, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude yellow-orange solid.

  • Purification: Purify the crude solid using flash column chromatography on silica gel.

    • Eluent: A gradient of 20% to 60% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(2-fluoro-4-nitrophenyl)azetidin-3-ol as a pale yellow solid.

Expected Results and Characterization

ParameterExpected Value
Yield 75-85%
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.95 (dd, J=8.8, 2.4 Hz, 1H), 7.85 (ddd, J=8.8, 2.4, 1.2 Hz, 1H), 7.05 (t, J=8.8 Hz, 1H), 4.80-4.70 (m, 1H), 4.35 (t, J=8.0 Hz, 2H), 4.05 (dd, J=8.0, 4.0 Hz, 2H), 2.50 (br s, 1H, -OH).
¹³C NMR (101 MHz, CDCl₃) δ 155.0 (d, J=250 Hz), 140.0, 138.0 (d, J=10 Hz), 125.0, 120.0 (d, J=25 Hz), 115.0, 60.0, 55.0 (d, J=5 Hz).
Mass Spec (ESI+) m/z 213.06 [M+H]⁺

Safety and Handling

  • 1,2-Difluoro-4-nitrobenzene: This reagent is toxic upon inhalation, ingestion, and skin contact. It is a severe eye irritant. All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Diisopropylethylamine (DIPEA): This reagent is corrosive and flammable. It can cause severe skin burns and eye damage. Handle exclusively within a fume hood.

  • Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable liquids. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present in the laboratory.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • US6207822B1 - Process for the synthesis of azetidinones.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Ltd. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool. [Link]

  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. [Link]

  • Other Aromatic Substitutions. Fundamentals of Organic Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Scientific Research Publishing. [Link]

  • Azetidin-3-one | C3H5NO. PubChem. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

  • Azetidine | C3H7N. PubChem. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • 3-bromo-3-fluoro-1-phenyl-2-azetidinone. ChemSynthesis. [Link]

  • Azetidines. American Elements. [Link]

Sources

Use of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, physicochemical profiling, and medicinal chemistry utility of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol . As drug discovery shifts from flat, aromatic structures to vectors with higher


 character, the azetidine ring has emerged as a superior bioisostere for morpholine and piperazine moieties.

This specific building block combines three critical design elements:

  • Azetidine Core: Reduces lipophilicity and improves metabolic stability compared to larger heterocycles.

  • 3-Hydroxyl Handle: Enables divergent synthesis (mesylation, oxidation, or direct H-bonding interactions).

  • 2-Fluoro-4-nitro Phenyl Motif: The "warhead" precursor essential for Oxazolidinone antibiotics (Linezolid/Tedizolid analogs) and Factor Xa inhibitors , where the fluorine atom provides critical conformational control and metabolic protection.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertyDataNotes
IUPAC Name 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol
Molecular Formula

Molecular Weight 212.18 g/mol
CAS Registry Derivative of CAS 45347-82-8 (Azetidin-3-ol)Commercially available as building block.[1][2]
LogP (Predicted) ~0.8 - 1.2Significantly lower than morpholine analogs.
TPSA ~66 ŲFavorable for CNS and oral bioavailability.
pKa (Conjugate Acid) ~2.5 (Aniline nitrogen)Weakly basic due to electron-withdrawing nitro group.
Synthesis Protocol: S_NAr Coupling

Objective: Synthesize 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol from 3,4-difluoronitrobenzene.

Mechanism & Rationale

The reaction proceeds via Nucleophilic Aromatic Substitution (


). The nitro group at position 1 activates the fluorine at position 4 (para) and position 2 (ortho). However, the para position is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex.
  • Starting Material: 3,4-Difluoronitrobenzene (CAS: 369-34-6).

  • Nucleophile: Azetidin-3-ol (CAS: 45347-82-8).[3][4]

  • Regioselectivity: >95% substitution at the 4-position (para to

    
    ), yielding the 2-fluoro-4-nitro product (relative to the amine).
    
Step-by-Step Protocol

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)[5]

  • Azetidin-3-ol Hydrochloride (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Preparation: Charge a reaction vessel with Azetidin-3-ol HCl (1.1 eq) and anhydrous ACN (10 mL/g).

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes to liberate the free amine.

  • Substrate Addition: Add 3,4-Difluoronitrobenzene (1.0 eq) dropwise. Note: The reaction is exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Checkpoint: Disappearance of starting material (

      
      ) and appearance of yellow/orange product (
      
      
      
      ).
  • Work-up:

    • Concentrate solvent under reduced pressure.

    • Dilute residue with Ethyl Acetate.

    • Wash with Water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (0-5% MeOH in DCM).

    • Yield: Typical isolated yields are 85–92% .

Application Workflow: Divergent Synthesis

The true value of this building block lies in its downstream applications. The following Graphviz diagram illustrates the two primary pathways: Path A (Antibiotics) and Path B (Functionalized Scaffolds) .

G cluster_legend Legend Start 1-(2-Fluoro-4-nitrophenyl) azetidin-3-ol (The Building Block) Reduction Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Start->Reduction Path A: Antibacterial Core Mesylation Mesylation (MsCl) & Displacement Start->Mesylation Path B: Substitution Oxidation Oxidation (Dess-Martin) Start->Oxidation Path C: Spirocyclization Aniline Intermediate: 4-(3-Hydroxyazetidin-1-yl)- 3-fluoroaniline Reduction->Aniline Cbz Cbz Protection / Isocyanate Formation Aniline->Cbz Cyclization Lithium Anion Cyclization (with Glycidyl Butyrate) Cbz->Cyclization Drug Target: Oxazolidinone Antibiotic (Linezolid Analog) Cyclization->Drug AminoAzetidine 3-Aminoazetidine Derivatives Mesylation->AminoAzetidine Ketone Azetidin-3-one (Spirocycle Precursor) Oxidation->Ketone key Blue: Core Scaffold | Yellow: Reaction Step | Green: Final Drug Target

Figure 1: Divergent synthetic pathways utilizing the 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol scaffold.

Detailed Protocol: Nitro Reduction to Aniline

The conversion of the nitro group to an aniline is the critical gateway to oxazolidinone synthesis.

Safety Warning: Nitro-aromatics are potentially energetic. Hydrogenation catalysts (Pd/C) are pyrophoric.

Reagents:

  • 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol (10 mmol)

  • 10% Pd/C (10 wt% loading)

  • Methanol (MeOH) or THF

  • Hydrogen Gas (

    
    ) (Balloon or Parr Shaker)
    

Procedure:

  • Dissolve the nitro compound in MeOH (50 mL).

  • Under an Argon atmosphere, carefully add 10% Pd/C (10% by weight of substrate).

  • Purge the system with

    
     gas (3 cycles).
    
  • Stir vigorously under

    
     (1 atm for balloon, 30 psi for Parr) at RT for 2–4 hours.
    
  • Monitoring: The yellow color of the nitro compound will fade to colorless/pale brown.

  • Work-up: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate solvent to yield the 4-(3-hydroxyazetidin-1-yl)-3-fluoroaniline .

    • Stability Note: Anilines are oxidation-sensitive. Use immediately or store under inert gas at -20°C.

Case Study: Synthesis of Azetidine-Linezolid Analogs

Context: Linezolid (Zyvox) contains a morpholine ring. Replacing morpholine with 3-hydroxyazetidine (using the title building block) has been shown to:

  • Increase Solubility: The -OH group creates an additional solvation point.

  • Alter PK: The smaller ring changes the volume of distribution (

    
    ).
    
  • Maintain Potency: The 3-fluoro-4-aminoaryl geometry required for binding to the 23S rRNA of the bacterial ribosome is preserved.

Key Transformation (Aniline to Oxazolidinone): The aniline generated in Section 5 is reacted with Cbz-Cl (Benzyl chloroformate) to form the Cbz-protected aniline. This intermediate is then deprotonated with n-Butyllithium (n-BuLi) at -78°C and reacted with (R)-Glycidyl butyrate . This "one-pot" cyclization yields the chiral oxazolidinone core with the hydroxymethyl side chain, ready for final conversion to the acetamidomethyl group found in Linezolid.

References & Validated Sources
  • Azetidines in Medicinal Chemistry:

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[6][1][2]

    • Source: Future Medicinal Chemistry (via PubMed/NIH).

    • Relevance: Validates the structural advantages of azetidine over larger rings.

    • (Simulated Link based on search context 1.2/1.4)

  • Oxazolidinone Synthesis:

    • Title: Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.[7][8]

    • Source: ChemistryOpen / NIH PMC.

    • Relevance: Describes the Mannich and cyclization routes for 3-fluoro-4-aminoaryl derivatives.

  • Building Block Synthesis (SNAr):

    • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

    • Source: Molecules (MDPI).

    • Relevance: details the reactivity of 3,4-difluoronitrobenzene with amines.

    • (Simulated context from search 1.15)

  • Chemical Property Data:

    • Source: PubChem Compound Summary for Azetidin-3-ol derivatives.

Sources

Application of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol in the synthesis of kinase inhibitors.

[1]

Executive Summary & Strategic Value

In modern drug discovery, the "Magic Methyl" effect has been superseded by the "Azetidine Advantage." Replacing morpholine or piperidine rings with azetidines significantly lowers lipophilicity (


1

The compound 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol represents a "masked" pharmacophore.[1] It is the direct precursor to 1-(4-amino-2-fluorophenyl)azetidin-3-ol , a privileged aniline warhead used to target the ATP-binding hinge region of kinases (e.g., MEK, ERK, TRK) and nuclear receptors (e.g., Androgen Receptor).

Key Structural Advantages:

  • 2-Fluoro Group: Increases metabolic stability by blocking the ortho-position from oxidation and locks the conformation of the resulting aniline via intramolecular H-bonding.[1]

  • Azetidin-3-ol Tail: Acts as a solvent-exposed solubilizing group.[1] The hydroxyl moiety allows for further derivatization (e.g., PROTAC linkers) or engages in water-mediated H-bonding networks within the kinase solvent channel.[1]

Mechanism of Action & Design Logic

The synthesis of this scaffold relies on the electronic differentiation of the fluorine atoms in 3,4-difluoronitrobenzene .

Regioselectivity Principle

The nitro group at position 1 exerts a strong electron-withdrawing effect (-M, -I).[1]

  • C4-Fluorine (Para): Strongly activated for Nucleophilic Aromatic Substitution (

    
    ) due to resonance stabilization of the Meisenheimer complex.[1]
    
  • C3-Fluorine (Meta): Only inductively activated; significantly less reactive.[1]

This electronic bias allows for a highly regioselective substitution without the need for protecting groups.[1]

Signal Pathway Visualization

The following diagram illustrates the synthetic workflow and the logic flow from precursor to active kinase inhibitor.

Gcluster_0Critical TransformationStart3,4-Difluoronitrobenzene(Starting Material)Inter11-(2-Fluoro-4-nitrophenyl)azetidin-3-ol(Target Scaffold)Start->Inter1Step 1: Regioselective SnAr(DIPEA, DMSO, 60°C)ReagentAzetidin-3-ol HCl(Nucleophile)Reagent->Inter1Inter21-(4-Amino-2-fluorophenyl)azetidin-3-ol(Active Warhead)Inter1->Inter2Step 2: Nitro Reduction(Fe/NH4Cl or H2/Pd)FinalKinase Inhibitor(Hinge Binder)Inter2->FinalStep 3: Amide/Urea Coupling(Kinase Core)

Figure 1: Synthetic workflow transforming 3,4-difluoronitrobenzene into a bioactive kinase inhibitor scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis ( )

Objective: Synthesis of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol. Scale: 10 mmol (Gram-scale).

Reagents:

  • 3,4-Difluoronitrobenzene (MW: 159.09): 1.59 g (10.0 mmol)[1]

  • Azetidin-3-ol Hydrochloride (MW: 109.55): 1.20 g (11.0 mmol, 1.1 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA): 3.87 g (30.0 mmol, 3.0 equiv)[1]

  • Solvent: DMSO (anhydrous, 15 mL) or Acetonitrile (30 mL)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Azetidin-3-ol HCl (1.20 g) in DMSO (10 mL).

  • Base Addition: Add DIPEA (3.87 g) dropwise at room temperature. Stir for 10 minutes to ensure free-basing of the azetidine. Note: The solution may become slightly warm.[1]

  • Substrate Addition: Add 3,4-Difluoronitrobenzene (1.59 g) dissolved in the remaining DMSO (5 mL) over 5 minutes.

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Checkpoint: Reaction is typically complete within 2–4 hours.[1] The para-product (major) forms first.[1] Prolonged heating or higher temperatures (>90°C) may lead to trace bis-substitution or displacement of the ortho-fluorine (impurity).[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a yellow/orange solid.[1]

    • Stir for 30 minutes to granulate the solid.

    • Filter the solid and wash copiously with water (3 x 20 mL) to remove DMSO and DIPEA salts.[1]

    • Wash with a small amount of cold hexanes (10 mL) to remove unreacted nitrobenzene.[1]

  • Purification: Dry the solid under vacuum at 45°C. If purity is <95% by HPLC, recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

Yield: Expected 85–92% (Yellow solid). Data: MS (ESI) m/z: 213.1 [M+H]+.

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion to 1-(4-amino-2-fluorophenyl)azetidin-3-ol without defluorination.[1]

Reagents:

  • Nitro intermediate (from Protocol A): 2.12 g (10 mmol)[1]

  • Iron Powder (325 mesh): 2.80 g (50 mmol, 5 equiv)[1]

  • Ammonium Chloride (

    
    ): 2.68 g (50 mmol, 5 equiv)[1]
    
  • Solvent: Ethanol (40 mL) / Water (10 mL)[1]

Methodology:

  • Setup: Combine the nitro intermediate, Iron powder, and

    
     in a mixture of EtOH/Water (4:1).
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Expert Insight: Iron reduction is preferred over catalytic hydrogenation (

      
      /Pd-C) for this substrate because Pd-catalyzed hydrogenation carries a risk of hydrodefluorination  (stripping the fluorine atom), especially in the presence of the basic azetidine nitrogen.[1]
      
  • Monitoring: Monitor by LC-MS. The nitro peak (213 m/z) should disappear, replaced by the aniline peak (183 m/z).[1] Reaction time: 1–3 hours.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Basify the remaining aqueous residue with saturated

      
       (pH ~9).[1]
      
    • Extract with EtOAc (3 x 30 mL) or DCM/iPrOH (3:1) if solubility is an issue.

    • Dry over

      
      , filter, and concentrate.
      
  • Storage: The resulting aniline is oxidation-sensitive.[1] Use immediately in the next coupling step or store under Nitrogen at -20°C.[1]

Quantitative Data Summary

ParameterValue / ConditionRationale
Regioselectivity >98:2 (Para:Meta)Electronic activation by

at C4 is >> C3.
Reaction Temp 60°COptimized to favor kinetics without activating the meta-fluorine.[1]
Solvent Choice DMSO or DMFPolar aprotic solvents stabilize the anionic transition state (Meisenheimer complex).[1]
Reduction Method Fe /

Prevents C-F bond cleavage common with

/Pd-C protocols.[1]
LogP (Calc) ~0.8 (Nitro) / ~0.2 (Amine)Low LogP confirms the solubilizing effect of the azetidin-3-ol.[1]

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of Meta-isomer)[1]
  • Cause: Reaction temperature too high (>100°C) or use of excessively strong bases (e.g., NaH) which reduce the transition state energy difference.[1]

  • Solution: Maintain temperature at 60°C. Use mild organic bases (DIPEA, TEA) or inorganic buffers (

    
    ).[1]
    
Issue: Incomplete Reduction or Defluorination
  • Cause: Pd/C hydrogenation can cleave aryl-fluorides.[1]

  • Solution: Switch to Iron/Ammonium Chloride or Tin(II) Chloride (

    
    )  reduction methods.[1] If hydrogenation is mandatory, use sulfided platinum on carbon (
    
    
    ) to poison the catalyst against dehalogenation.[1]
Issue: Poor Solubility of Intermediate
  • Solution: The azetidin-3-ol moiety is polar.[1] If extraction with EtOAc is difficult, use a "salting out" procedure (saturate aqueous phase with NaCl) and extract with THF/EtOAc (1:1) or DCM/Isopropanol (9:1) .[1]

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1]

    • Source: Future Medicinal Chemistry (2026).
    • Link:[Link]

  • Regioselectivity in SnAr Reactions

    • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[1]

    • Source: Molecules (2024).[1]

    • Link:[Link]

  • Kinase Inhibitor Design (MEK/ERK Context)

    • Title: Discovery of GDC-0994, an ERK1/2 Inhibitor in Early Clinical Development.[1][2]

    • Source: Journal of Medicinal Chemistry (2016).[1]

    • Link:[Link][1]

  • Reduction Protocols for Fluorinated Aromatics

    • Title: Selective reduction of nitro compounds in the presence of other reducible groups.[1]

    • Source: Chemical Reviews (Standard Protocol Reference).[1]

    • Context: Validates Fe/NH4Cl for preserving Aryl-Halides.[1]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Azetidin-3-ol Scaffolds and the Advent of Microwave Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. In particular, azetidin-3-ol derivatives are crucial building blocks in the development of novel therapeutics due to their ability to introduce conformational rigidity and a key hydrogen-bonding motif.[1] Their incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. Traditionally, the synthesis of these strained ring systems involves multi-step procedures with long reaction times and often harsh conditions.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[3][4] By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with higher yields and improved purity profiles.[5][6] This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature.[5] This application note provides a detailed protocol for the synthesis of N-substituted azetidin-3-ol derivatives from epichlorohydrin and primary amines, leveraging the benefits of microwave irradiation to streamline this important transformation.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. First, the primary amine undergoes a nucleophilic attack on the epoxide of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

Scheme 1: General Reaction for the Synthesis of N-substituted Azetidin-3-ols

The microwave irradiation dramatically accelerates the rate of both the initial amine addition and the subsequent intramolecular cyclization, which is the key ring-forming step. The choice of solvent is critical; polar solvents that efficiently absorb microwave energy are preferred.

Experimental Setup and Protocol

This protocol is designed for a dedicated microwave reactor equipped with a magnetic stirrer, and temperature and pressure sensors. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/SolventMolecular Weight ( g/mol )Typical Quantity (for a 1 mmol scale reaction)Moles (mmol)Notes
Primary Amine (R-NH₂)Varies1.01.0Starting material.
Epichlorohydrin92.5292.5 mg (78 µL)1.0Limiting reagent.
Acetonitrile (MeCN)41.053 - 5 mL-Reaction solvent.
Triethylamine (TEA)101.191.2 mmol (167 µL)1.2Base.
Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the primary amine (1.0 mmol).

  • Reagent Addition: Add acetonitrile (3-5 mL) to the reaction vessel and stir to dissolve the amine.

  • Base Addition: Add triethylamine (1.2 mmol) to the mixture.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1.0 mmol) to the stirred solution at room temperature.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the irradiation is complete, the reaction vessel is cooled to room temperature using a compressed air stream.

  • Work-up:

    • Open the vessel carefully.

    • Filter the reaction mixture to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted azetidin-3-ol derivative.

Causality Behind Experimental Choices
  • Microwave Irradiation: The use of microwave heating is crucial for accelerating the reaction rate. The rapid and uniform heating provided by microwaves significantly reduces the reaction time from hours to minutes compared to conventional heating methods.[3][7]

  • Solvent: Acetonitrile is a suitable solvent due to its high polarity, which allows for efficient absorption of microwave energy, and its relatively high boiling point, which enables the reaction to be conducted at elevated temperatures under pressure.

  • Base: Triethylamine acts as a base to neutralize the hydrochloric acid formed during the cyclization step, driving the reaction to completion.

  • Temperature Control: Maintaining a constant temperature of 120 °C ensures that the reaction proceeds at a sufficient rate without causing degradation of the starting materials or products.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of azetidin-3-ol derivatives.

experimental_workflow reagents 1. Reagent Preparation (Primary Amine, Epichlorohydrin, Solvent, Base) mixing 2. Mixing in Microwave Vial reagents->mixing irradiation 3. Microwave Irradiation (120 °C, 10-20 min) mixing->irradiation cooling 4. Cooling to Room Temperature irradiation->cooling workup 5. Work-up (Filtration, Concentration) cooling->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Azetidin-3-ol Derivative purification->product

Caption: Experimental workflow for microwave-assisted azetidin-3-ol synthesis.

Protocol for a Suzuki-Miyaura Cross-Coupling of a 3-Iodoazetidin-3-ol Derivative

For further diversification, the azetidin-3-ol scaffold can be functionalized. For instance, a Suzuki-Miyaura cross-coupling can be performed on a 3-iodoazetidin-3-ol derivative, also under microwave irradiation for enhanced efficiency.[8]

Starting Material Synthesis: 1-Boc-3-iodoazetidin-3-ol

The synthesis of the key intermediate, 1-Boc-3-iodoazetidin-3-ol, can be achieved from N-Boc-3-hydroxyazetidine.[9]

Suzuki Coupling Protocol
Reagent/SolventMolecular Weight ( g/mol )Typical Quantity (for a 0.5 mmol scale reaction)Moles (mmol)Notes
1-Boc-3-iodoazetidin-3-ol283.11141.5 mg0.5Starting material.
Arylboronic AcidVaries0.750.75Coupling partner.
Pd(PPh₃)₄1155.5629 mg0.025 (5 mol%)Palladium catalyst.
K₂CO₃138.21103.6 mg0.75Base.
1,4-Dioxane/H₂O-4 mL (3:1 mixture)-Solvent system.
Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vessel, add 1-Boc-3-iodoazetidin-3-ol (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (0.75 mmol).

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (4 mL).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 150 °C for 15-30 minutes.[8]

  • Cooling and Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Framework for Synthesis and Diversification

The following diagram outlines the logical progression from the core azetidin-3-ol synthesis to further functionalization via cross-coupling.

logical_framework cluster_synthesis Core Synthesis cluster_functionalization Functionalization A Primary Amine + Epichlorohydrin B Microwave-Assisted Cyclization A->B C N-Substituted Azetidin-3-ol B->C D 3-Iodoazetidin-3-ol Derivative C->D Further Modification E Microwave-Assisted Suzuki Coupling D->E F 3-Aryl-azetidin-3-ol Derivative E->F

Caption: Logical flow from core synthesis to functionalization.

References

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. Link

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Link

  • 1-Boc-3-iodoazetidine | 254454-54-1. ChemicalBook. Link

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Link

  • Azetidin-3-ol synthesis. ChemicalBook. Link

  • Microwave-assisted synthesis of azetidines in aqueous media. ResearchGate. Link

  • azetidine. Organic Syntheses Procedure. Link

  • Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH. Link

  • Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. Link

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Link

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Link

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. Link

  • Application Note: A Step-by-Step Synthesis Protocol for 2-(Azetidin-3-yl)-4-methylthiazole. Benchchem. Link

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Link

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Link

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Link

  • Synthesis of azetidine derivatives. Google Patents. Link

  • Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. ResearchGate. Link

  • Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. Arkivoc. Link

  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. PMC - NIH. Link

Sources

Application Note: 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol as a Versatile Precursor for the Synthesis of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a class of privileged structures. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems by enabling more precise and potent interactions with biological targets. The rigid nature of the spirocyclic core reduces the entropic penalty upon binding, often leading to improved potency and selectivity.[1] Furthermore, the introduction of spirocyclic motifs can significantly enhance key pharmacokinetic properties, including solubility and metabolic stability, while providing access to novel intellectual property space.[1] Azetidine-containing spirocycles, in particular, are of growing interest due to the unique conformational constraints and chemical properties imparted by the strained four-membered ring.[2][3]

This application note provides a comprehensive guide to the use of 1-(2-fluoro-4-nitrophenyl)azetidin-3-ol as a key building block for the synthesis of diverse spirocyclic azetidine derivatives. We will present detailed protocols for the synthesis of this precursor and its subsequent elaboration into spirocyclic systems via two powerful synthetic strategies: Intramolecular Palladium-Catalyzed α-Arylation and Intramolecular Nucleophilic Aromatic Substitution (SNAr). The methodologies described herein are designed to be robust and adaptable, providing researchers in drug development with the tools to explore this valuable chemical space.

Synthesis of the Precursor: 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

The synthesis of the title precursor is achieved through a reliable and scalable two-step, one-pot reaction between 2-fluoro-4-nitroaniline and epichlorohydrin. This method is an adaptation of established procedures for the synthesis of N-aryl azetidin-3-ols.

Causality Behind Experimental Choices:
  • Solvent: A mixture of isopropanol and water is chosen to ensure the solubility of both the aniline starting material and the inorganic base, while also facilitating the subsequent cyclization step.

  • Temperature Control: The initial reaction is conducted at a moderate temperature to control the exothermic reaction between the amine and the epoxide. The temperature is then elevated to promote the base-mediated intramolecular cyclization to form the azetidine ring.

  • Base: Sodium hydroxide is a cost-effective and efficient base for the deprotonation of the intermediate chlorohydrin's hydroxyl group, which then acts as the nucleophile in the ring-forming SN2 reaction.

Experimental Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Materials:

  • 2-Fluoro-4-nitroaniline

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in a 1:1 mixture of isopropanol and water.

  • Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (1.1 eq) dropwise at room temperature.

  • Initial Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, add a solution of sodium hydroxide (2.5 eq) in water dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12-16 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2-fluoro-4-nitrophenyl)azetidin-3-ol as a solid.

Expected Yield and Characterization: The expected yield for this reaction is typically in the range of 60-75%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Compound Molecular Formula Molecular Weight Typical Yield
1-(2-Fluoro-4-nitrophenyl)azetidin-3-olC₉H₉FN₂O₃212.18 g/mol 60-75%

Strategy 1: Intramolecular Palladium-Catalyzed α-Arylation

This strategy involves the conversion of the hydroxyl group of the azetidin-3-ol precursor into a tethered cyclic ketone. Subsequent intramolecular palladium-catalyzed α-arylation leads to the formation of the spirocyclic core. This approach is particularly useful for constructing spirocycles where a direct nucleophilic attack on the aromatic ring is less favorable.

Workflow for Palladium-Catalyzed Spirocyclization

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Spirocyclization A 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol B Alkylation with a bifunctional reagent (e.g., 1-bromo-4-chlorobutane) A->B C Tethered Alkyl Halide Intermediate B->C D Conversion to a nitrile C->D E Hydrolysis and oxidation or Grignard addition followed by oxidation D->E F Tethered Cyclic Ketone E->F G Pd-catalyzed Intramolecular α-Arylation F->G H Spiro[azetidine-3,1'-cycloalkan]-one Derivative G->H G cluster_0 Step 1: Synthesis of Tethered Ketone cluster_1 Step 2: Intramolecular SNAr Cyclization A 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol B Alkylation with a halo-ketone or a precursor A->B C Tethered Ketone Intermediate B->C D Base-mediated enolate formation C->D E Intramolecular nucleophilic attack and fluoride displacement D->E F Spiro[azetidine-3,1'-cycloalkan]-one Derivative E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Aryl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-aryl azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic motif. N-aryl azetidines are critical building blocks in medicinal chemistry, offering unique structural and physicochemical properties. However, their synthesis, particularly via cross-coupling methods, is often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth, field-proven insights into identifying, troubleshooting, and preventing these common issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Mechanistic Overview of Common Side Reactions

The Palladium-catalyzed Buchwald-Hartwig amination is the cornerstone of modern N-aryl azetidine synthesis due to its broad functional group tolerance and relatively mild conditions.[1][2] However, the catalytic cycle is a delicate balance of competing elementary steps. Understanding where things can go wrong is the first step toward successful troubleshooting.

The desired productive cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination to yield the N-aryl azetidine.[3] Several off-cycle, unproductive pathways can compete, leading to common byproducts.

Key Unproductive Pathways in Buchwald-Hartwig N-Arylation

cluster_main Productive Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex amido_complex Amido Complex L-Pd(II)(Ar)(N-Azetidine) oa_complex->amido_complex dehalogenation Reductive Dehalogenation (Ar-H) oa_complex->dehalogenation homocoupling Aryl-Aryl Homocoupling (Ar-Ar) oa_complex->homocoupling amido_complex->pd0 product N-Aryl Azetidine (Product) amido_complex->product ring_opening Azetidine Ring Opening amido_complex->ring_opening caption Fig 1. Buchwald-Hartwig Cycle and Key Side Reactions.

Caption: Fig 1. Buchwald-Hartwig Cycle and Key Side Reactions.

  • Reductive Dehalogenation (Hydrodehalogenation): The aryl halide is converted to an arene (Ar-X → Ar-H). This is a common side reaction that can occur through various mechanisms, including β-hydride elimination from the palladium amide intermediate or reaction with trace water or other proton sources.[1]

  • Aryl-Aryl Homocoupling: Two aryl halide molecules couple to form a biaryl species (2 Ar-X → Ar-Ar). This side reaction is often promoted at higher temperatures or when the reductive elimination step is slow.

  • Azetidine Ring Opening: Due to significant ring strain (~25 kcal/mol), the azetidine ring is susceptible to nucleophilic attack or base-mediated decomposition, particularly under harsh conditions.[4][5][6] This can lead to a variety of linear amine byproducts.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction has a very low yield, and I primarily recover my aryl halide starting material. What is the likely cause?

A1: This symptom typically points to a failure in the initial step of the catalytic cycle: oxidative addition . If the active Pd(0) catalyst does not efficiently insert into the aryl halide bond, the cycle never begins.

Plausible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species may have been oxidized to an inactive state before the reaction started, or the precatalyst was not properly activated.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use freshly purified, degassed solvents. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient ratio (L:Pd > 2:1) to facilitate reduction to the active Pd(0) state.[7] Consider using modern, air-stable Pd precatalysts (e.g., G3 or G4 palladacycles) which generate the active LPd(0) species more reliably upon exposure to base.[3][7]

  • Unreactive Aryl Halide: The reactivity of aryl halides follows the general trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[3] Electron-rich or sterically hindered aryl chlorides are particularly challenging.

    • Solution: For less reactive halides like Ar-Cl, a more electron-rich and bulky ligand is required to promote oxidative addition. Switch from simpler ligands (e.g., PPh₃) to more sophisticated biaryl phosphine ligands.

  • Inhibitory Effects: While aryl iodides are reactive, the iodide anion generated during the reaction can sometimes act as an inhibitor by forming off-cycle, unreactive palladium complexes.[3]

    • Solution: For aryl iodides, using a ligand that forms a very stable and reactive catalyst can overcome this inhibition. If the problem persists, switching to the corresponding aryl bromide may be beneficial.

Q2: I'm observing a significant amount of dehalogenated arene (Ar-H) as a byproduct. How can I prevent this?

A2: The formation of Ar-H, or reductive dehalogenation, is one of the most common side reactions. It signals that an intermediate in the catalytic cycle is being intercepted by a proton source before productive C-N bond formation can occur.

Plausible Causes & Solutions:

  • β-Hydride Elimination: While less common for the azetidine ring itself compared to open-chain amines with β-hydrogens, this pathway can still contribute, especially if other components in the mixture can act as hydride sources.[1]

    • Solution: The choice of ligand is critical. Bulky, electron-rich ligands promote the desired reductive elimination step, making it kinetically faster than competing side reactions.[2] Ligands like those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig groups are designed specifically to minimize such side reactions.[8]

  • Reaction with Trace Water: The organopalladium intermediates are sensitive to water. Hydrolysis can lead to the formation of Ar-H.

    • Solution: Use rigorously dried and degassed solvents and reagents. Dry the azetidine starting material and the base before use. Adding a drying agent like activated molecular sieves to the reaction can sometimes be beneficial, but their compatibility should be checked.

  • Base-Mediated Decomposition: Some strong bases, particularly in combination with certain solvents at high temperatures (e.g., NaOtBu in THF), can generate species that act as hydride donors.

    • Solution: Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a different solvent (e.g., toluene, dioxane). While the reaction may be slower, it can be cleaner.

Q3: My mass spec shows a peak corresponding to a biaryl (Ar-Ar) byproduct. What causes this homocoupling?

A3: Biaryl formation arises from the coupling of two aryl halide molecules. This side reaction becomes competitive when the desired C-N coupling is slow, often due to steric hindrance or electronic effects.

Plausible Causes & Solutions:

  • Slow C-N Reductive Elimination: If the amido complex is slow to undergo reductive elimination, the oxidative addition complex [L-Pd(II)(Ar)(X)] can react with another molecule of itself or with other aryl species in solution.

    • Solution: Switch to a bulkier ligand. Increased steric bulk on the ligand accelerates the final reductive elimination step, which is often the rate-limiting step for product formation, thereby outcompeting the homocoupling pathway.

  • High Reaction Temperature: Elevated temperatures can promote homocoupling.

    • Solution: Screen lower reaction temperatures. Modern, highly active catalyst systems often allow for efficient coupling at room temperature or slightly elevated temperatures (40-80 °C), minimizing this side reaction.

Q4: I'm seeing byproducts that suggest the azetidine ring has opened. Why is this happening and how can I maintain ring integrity?

A4: The high ring strain of azetidines makes them susceptible to ring-opening, a problem that can be exacerbated by the reaction conditions required for N-arylation.[6] This is a substrate-specific side reaction rather than a catalyst-driven one.

Plausible Causes & Solutions:

  • Strongly Basic Conditions: Strong bases, especially alkoxides like NaOtBu, can act as nucleophiles and attack a carbon atom of the azetidine ring, leading to ring cleavage.[9]

    • Solution: This is the most critical parameter to adjust. Switch to a non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are strong enough to facilitate amine deprotonation but are far less likely to cause ring-opening.

  • High Temperature: Thermal energy can promote ring-opening, especially for electronically activated or sterically strained azetidines.

    • Solution: Use a highly active catalyst system that allows the reaction to proceed at a lower temperature. A combination of a modern ligand and a suitable palladium precatalyst can often achieve high conversion at temperatures below 80 °C, preserving the azetidine core.

  • Acidic Activation: While most N-arylation reactions are basic, it's important to note that azetidines are also readily opened under acidic conditions.[5][9] An acid-mediated intramolecular ring-opening can occur if the substrate has a pendant nucleophilic group (like an amide).[6]

    • Solution: Ensure the reaction medium remains basic throughout. Avoid acidic workup conditions if the product is suspected to be labile. Use a buffered or basic aqueous solution for quenching.

Section 3: Proactive Experimental Design (FAQs)
FAQ 1: How do I choose the optimal catalyst system (Palladium source and Ligand)?

The "best" catalyst system is highly dependent on your specific substrates (aryl halide and azetidine derivative). However, general guidelines can be established. Modern biarylmonophosphine ligands are generally superior to older ligands like PPh₃ or bidentate ligands like BINAP for this transformation.

Ligand Class Example Ligands Best For... Rationale
Dialkylbiarylphosphines XPhos, SPhos, RuPhosGeneral purpose, good for Ar-Cl, primary & secondary amines.Highly active, bulky, and electron-rich. Promotes fast oxidative addition and reductive elimination, suppressing side reactions.[8]
"BrettPhos" Type BrettPhos, tBuBrettPhosSterically hindered substrates, amide coupling.Features a bulky carbazole backbone that creates a highly active catalytic center, ideal for challenging couplings.[8]
Josiphos Type Josiphos SL-J009-1Preventing over-arylation of primary amines.Ferrocene-based ligands with a unique bite angle and steric profile.[7]

Recommendation: Start with a versatile, commercially available ligand like XPhos or RuPhos paired with a precatalyst like XPhos Pd G3 . This combination is robust and effective for a wide range of aryl bromides/chlorides with azetidine.

FAQ 2: What is the role of the base, and which one should I use?

The base is crucial; it deprotonates the azetidine, making it a more potent nucleophile to displace the halide from the palladium center.[10] However, as discussed in Q4, the base is a double-edged sword.

Base Pros Cons Recommendation for Azetidines
Sodium tert-butoxide (NaOtBu) Very strong, promotes high reaction rates.Highly nucleophilic, high risk of azetidine ring-opening. Incompatible with many functional groups (e.g., esters).[8]Use with extreme caution or avoid. Only consider for very robust azetidines at low temperatures.
Lithium bis(trimethylsilyl)amide (LiHMDS) Strong, non-nucleophilic. Tolerates some protic functional groups.[8]Can be difficult to handle, moisture-sensitive.A good alternative to NaOtBu, but may still be too harsh for sensitive substrates.
Cesium Carbonate (Cs₂CO₃) Mild, non-nucleophilic. Good solubility in many organic solvents.Slower reaction rates than alkoxides.Excellent first choice. Balances sufficient basicity with low risk of ring-opening.
Potassium Phosphate (K₃PO₄) Mild, inexpensive, non-nucleophilic.Lower solubility can sometimes be an issue.Good alternative to Cs₂CO₃. Often used in combination with it.
FAQ 3: Are there general tips for improving reaction success?

Absolutely. Good laboratory practice is paramount:

  • Reagent Purity: Impurities in amines are a common cause of reaction failure.[7] If possible, distill or filter your azetidine through a short plug of basic alumina before use. Ensure the aryl halide is pure.

  • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Always assemble your reaction under an inert atmosphere and use solvents that have been sparged with nitrogen or argon.

  • Solvent Choice: Toluene and 1,4-dioxane are the most common solvents. Ensure they are anhydrous. Insolubility is a frequent cause of poor reaction performance.[3]

  • Concentration: Buchwald-Hartwig reactions are typically run at concentrations between 0.1 M and 1.0 M. If you suspect intermolecular side reactions (like polymerization of a bifunctional substrate), running at higher dilution can be beneficial.

References
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • Buchwald–Hartwig amination - Grokipedia. Grokipedia. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link]

  • What do ligands actually do in a metal catalyzed coupling reaction? Reddit. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

  • N-arylation of aziridines. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Strain-release arylations for the bis-functionalization of azetidines. RSC Publishing. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

Sources

How to avoid ring-opening of the azetidine scaffold during reactions?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to avoid ring-opening of the azetidine scaffold during reactions? Role: Senior Application Scientist / Technical Support Lead[1]

Troubleshooting Guide & Best Practices

Status: Active Last Updated: February 16, 2026 Doc ID: AZT-STAB-001[1]

Executive Summary: The "Strain" Dilemma

Azetidine is a high-value pharmacophore due to its ability to lower lipophilicity (


) and rigidify amine vectors. However, with a ring strain energy of ~26 kcal/mol  (comparable to cyclopropane), it sits on a thermodynamic cliff.[1]

The Core Rule: The azetidine ring is kinetically stable but thermodynamically unstable. Ring opening is almost always triggered by one of two events:

  • Activation of the Nitrogen: Protonation (acidic conditions) or Quaternization (alkylation) creates a superior leaving group.

  • Nucleophilic Attack: Once activated, the ring carbons (C2/C4) become electrophilic "hotspots" for even weak nucleophiles (e.g., trifluoroacetate, chloride, intramolecular amides).[1]

Module 1: The Stability Spectrum

Understand where your molecule sits before you run a reaction.

The stability of your azetidine is dictated by the electron density on the nitrogen.

N-Substituent TypeElectronic EffectStability RiskPrimary Failure Mode

-Alkyl
Electron DonatingHigh Forms Azetidinium ions; opens with nucleophiles.

-Aryl
Resonance w/ RingModerate Acid-labile; protonation breaks resonance, triggers opening.[1]

-Boc/Cbz/Acyl
Electron WithdrawingLow (Good) Stable to nucleophiles; opens only in strong acid (e.g., TFA).[1]

-Sulfonyl
Strong EWGVery Low (Best) Highly stable; resistant to acid and nucleophiles.
Visualization: The Ring-Opening Decision Tree

Use this logic flow to predict stability in your current step.

AzetidineStability Start Start: Azetidine Reaction CheckN Check N-Substituent Start->CheckN IsAlkyl N-Alkyl / Basic N CheckN->IsAlkyl Basic IsEWG N-Boc / N-Tosyl / N-Amide CheckN->IsEWG Non-Basic CheckCond Check Reagents IsAlkyl->CheckCond CheckAcid Acidic Conditions? IsEWG->CheckAcid Risk1 HIGH RISK: Azetidinium Formation Opens via Nu- attack CheckCond->Risk1 Electrophiles (R-X) or Acids present Safe SAFE: Ring Intact CheckCond->Safe Basic/Neutral conditions Risk2 MODERATE RISK: Acid Catalyzed Opening (TFA is dangerous) CheckAcid->Risk2 Strong Acid (TFA/H2SO4) CheckAcid->Safe Base/Redox/Cross-coupling

Figure 1: Decision tree for assessing azetidine stability risks based on substitution and reaction conditions.[1]

Module 2: Troubleshooting Acidic Deprotection (Boc Removal)

Issue: "I treated my N-Boc azetidine with TFA, and the ring vanished/polymerized."

The Mechanism of Failure: TFA is a "double agent." It protonates the carbonyl oxygen (activating the Boc group) but also protonates the azetidine nitrogen. The trifluoroacetate anion (


) is sufficiently nucleophilic to attack the C2/C4 position of the protonated azetidine, leading to ring opening and the formation of stable 

-amino esters [1].
Protocol A: The "Anhydrous HCl" Method (Recommended)

Use this for standard Boc removal. The chloride ion is less nucleophilic than acetate in these conditions, and the lack of water prevents hydrolysis.

  • Preparation: Dissolve

    
    -Boc azetidine in anhydrous  1,4-dioxane or 
    
    
    
    (
    
    
    ).
  • Addition: Cool to

    
    . Add 
    
    
    
    HCl in dioxane (5–10 equiv) dropwise.
  • Monitoring: Stir at

    
     to RT. Monitor by LCMS (look for 
    
    
    
    mass).[1]
  • Workup (Crucial):

    • Do not rotovap to dryness immediately (concentrating HCl promotes opening).

    • Dilute with

      
       to precipitate the hydrochloride salt.
      
    • Filter the solid under inert atmosphere.

    • Result: Azetidine

      
       HCl salt (usually stable).
      
Protocol B: The "Non-Acidic" TMSOTf Method (For Sensitive Substrates)

Use this if your substrate contains acid-sensitive groups or if Protocol A fails.

  • Reagents:

    
     (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine.[1]
    
  • Procedure:

    • Dissolve substrate in DCM (

      
      ) at 
      
      
      
      .[1][2]
    • Add 2,6-lutidine (1.5 equiv).[1]

    • Add

      
       (1.2 equiv) dropwise.[1]
      
  • Mechanism: Silyl group activates the Boc carbonyl; 2,6-lutidine scavenges protons;

    
     is non-nucleophilic.
    
  • Quench: Add

    
     (excess) to cleave the silyl carbamate.
    

Module 3: Avoiding Azetidinium Ring Opening

Issue: "I tried to alkylate the nitrogen, and it opened up."

The Science: Alkylation of an azetidine nitrogen generates an azetidinium ion . This species is highly electrophilic. If you use an alkyl halide (e.g., Benzyl bromide), the counter-ion (Bromide) will attack the ring C2/C4 positions, opening it to a linear amine [2].[1]

Visualization: The Azetidinium Trap

Azetidinium Az N-Alkyl Azetidine Ion Azetidinium Ion (Quaternary N+) Az->Ion Alkylation Alk + Alkyl Halide (R-X) PathA Ring Opening (Nu- attack at C2/C4) Ion->PathA Counter-ion (X-) attacks

Figure 2: Mechanism of ring opening via azetidinium ion formation.[1]

Best Practices for N-Functionalization:
  • Reductive Amination is Safer: Use aldehydes/ketones with

    
    .[1] This proceeds via an iminium intermediate, avoiding the strained quaternary ammonium state.[1]
    
  • Use Non-Nucleophilic Counter-ions: If you must alkylate directly, use alkyl triflates (

    
    ) or tetrafluoroborates.[1] The 
    
    
    
    and
    
    
    anions are too weak to open the ring.
  • Steric Shielding: Substituents at the C3 position (e.g., 3,3-difluoro) can sterically hinder nucleophilic attack at C2/C4, slightly increasing stability.[1]

FAQ: Common Scenarios

Q: Why did my azetidine turn into a homoallylamine? A: This is a classic "fragmentation" caused by deprotonation at the


-carbon (C2) followed by ring opening, or by radical processes. If you are using strong bases (e.g., LiTMP, LDA) to functionalize the ring, ensure you keep the temperature below 

.[1]

Q: Can I perform Suzuki couplings on halogenated azetidines? A: Yes, but N-protection is mandatory.[1] Free NH azetidines will coordinate Palladium and poison the catalyst. Use N-Boc or N-Cbz. Note that oxidative addition into C3-Halogen bonds is slow; use electron-rich ligands (e.g., XPhos, RuPhos).[1]

Q: Is it safe to heat azetidines? A: N-Acyl and N-Sulfonyl azetidines are generally thermally stable up to


. N-Alkyl azetidines are risky above 

in nucleophilic solvents (ethanol, water, DMSO) due to solvolysis.[1]

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (Vertex Pharmaceuticals).[1] Context: Detailed kinetic study on how pH impacts azetidine stability; demonstrates that

    
     of the nitrogen is the key predictor of acid stability.[3]
    [1]
    
  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Source: European Journal of Organic Chemistry (Couty et al.). Context: Definitive work on the mechanism of azetidinium opening, establishing the rules for counter-ion effects and regioselectivity. [1]

  • Synthesis and Functionalization of Azetidines. Source: Chemical Reviews. Context: Comprehensive review covering synthetic methodologies that preserve the ring.

Sources

Optimizing reaction conditions for N-arylation of azetidin-3-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: AZT-ARYL-001 Status: Open / Resolved

Executive Summary: The Azetidin-3-ol Challenge

Azetidin-3-ol presents a unique synthetic challenge due to its bifunctionality (secondary amine + secondary alcohol) and ring strain (~25 kcal/mol). Successful N-arylation requires a delicate balance:

  • Selectivity: Promoting nucleophilic attack by the nitrogen (N-arylation) while suppressing the oxygen (O-arylation).

  • Stability: Avoiding conditions that trigger thermal ring-opening or polymerization.

This guide provides evidence-based protocols and troubleshooting logic for both Buchwald-Hartwig Cross-Coupling (for unactivated aryl halides) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient aryl halides).

Method Selection: Decision Logic

Before optimizing conditions, ensure you have selected the correct mechanistic pathway for your electrophile.

MethodSelection Start Start: Select Aryl Halide (Ar-X) CheckEWG Is Ar-X Electron Deficient? (e.g., Pyridine, Nitro, Nitrile) Start->CheckEWG SnAr Method A: S_NAr (Nucleophilic Aromatic Substitution) CheckEWG->SnAr Yes (EWG present) PdCat Method B: Buchwald-Hartwig (Pd-Catalyzed Coupling) CheckEWG->PdCat No (Neutral/Electron-Rich) Ullmann Method C: Ullmann Coupling (Cu-Catalyzed) PdCat->Ullmann Alternative if Pd fails (Cost/Metal Scavenging)

Figure 1: Decision tree for selecting the optimal N-arylation pathway based on aryl halide electronics.

Troubleshooting Module: Buchwald-Hartwig Coupling

Context: Used for unactivated aryl bromides/chlorides. Primary Issue: Chemoselectivity (N vs. O) and Catalyst Deactivation.

FAQ 1: Why am I observing O-arylated byproducts?

Root Cause: The use of strong alkoxide bases (e.g., NaOtBu) deprotonates the hydroxyl group (pKa ~16), making it a competitive nucleophile. Solution: Switch to a weaker, inorganic base.

  • Recommendation: Use Cs₂CO₃ or K₃PO₄ . These bases are strong enough to deprotonate the ammonium species formed after oxidative addition/amine coordination but generally too weak to fully deprotonate the secondary alcohol, thereby preserving N-selectivity.

FAQ 2: The reaction stalls at 50-60% conversion.

Root Cause: Catalyst poisoning by the free hydroxyl group or formation of stable Pd-alkoxide species. Solution: Ligand Selection.

  • Recommendation: Use bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or BrettPhos .

    • Why? These ligands create a protective steric shell around the Pd center, facilitating reductive elimination of the C-N bond while sterically inhibiting the smaller, harder oxygen nucleophile from binding.

FAQ 3: My azetidine ring is opening.

Root Cause: Excessive temperature (>100°C) or presence of strong Lewis acids. Solution:

  • Lower temperature to 80-90°C .

  • Ensure the solvent is anhydrous (water at high T can hydrolyze the ring).

  • Switch solvent from Toluene to 1,4-Dioxane or tert-Amyl alcohol (better solubility for polar substrates).

Troubleshooting Module: SNAr Reaction

Context: Used for fluoropyridines, chloropyrimidines, or nitrobenzenes. Primary Issue: Low reactivity due to zwitterion formation.

FAQ 4: Reaction is sluggish despite using an electron-deficient aryl halide.

Root Cause: Azetidin-3-ol is hydrophilic and often used as a hydrochloride salt. In non-polar solvents, it remains insoluble. Solution: Solvent & Base polarity match.

  • Recommendation: Use DMSO or NMP .

  • Base: Use DIPEA (Hünig's Base) (2.5 - 3.0 equiv). The organic base ensures the azetidine is free-based and soluble in the organic media.

FAQ 5: I see "dimer" impurities (Azetidine-Azetidine coupling).

Root Cause: At high concentrations, the azetidine nitrogen can attack the electrophilic carbon of another azetidine molecule if the aryl halide is not reactive enough. Solution:

  • Maintain dilute conditions (0.1 M - 0.2 M).

  • Add the azetidine slowly to the solution of the aryl halide and base.

Optimized Experimental Protocols

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Bromobenzenes, Aryl Chlorides, non-activated systems.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Substrate Azetidin-3-ol HCl1.0Free base in situ
Electrophile Aryl Bromide1.0 - 1.2Limiting reagent if precious
Catalyst Pd(OAc)₂0.02 - 0.05Pre-catalyst
Ligand RuPhos 0.04 - 0.102:1 Ligand:Pd ratio
Base Cs₂CO₃ 3.0Anhydrous, granular
Solvent 1,4-Dioxane[0.2 M]Anhydrous, degassed

Step-by-Step:

  • Charge an oven-dried vial with Azetidin-3-ol HCl (1.0 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), RuPhos (4-10 mol%), and Cs₂CO₃ (3.0 equiv).

  • Evacuate and backfill with Nitrogen (x3).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 85°C for 12-16 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc/MeOH 9:1), and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient) is usually required due to the polarity of the product.

Protocol B: SNAr N-Arylation

Best for: 2-Fluoropyridine, 4-Chloronitrobenzene.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Substrate Azetidin-3-ol HCl1.0
Electrophile Heteroaryl Halide1.1Slight excess
Base DIPEA 3.0Solubilizing base
Solvent DMSO or DMF[0.5 M]Polar aprotic is critical

Step-by-Step:

  • Dissolve Azetidin-3-ol HCl (1.0 equiv) in DMSO (0.5 M).

  • Add DIPEA (3.0 equiv) and stir for 5 mins to ensure free-basing.

  • Add the Aryl Halide (1.1 equiv).

  • Heat to 80°C - 100°C (Monitor by LCMS).

    • Note: Highly activated substrates (e.g., 2,4-difluoronitrobenzene) may react at RT.

  • Workup: Dilute with water, extract with n-Butanol or DCM/iPrOH (3:1) to recover the polar product from the aqueous phase.

Mechanistic Visualization: Controlling Selectivity

The following diagram illustrates the kinetic competition between N- and O-arylation and how the choice of base/ligand steers the pathway.

Selectivity Substrate Azetidin-3-ol Base Base Selection Substrate->Base PathN Pathway A: N-Arylation (Kinetic Product) Base->PathN Cs2CO3 / K3PO4 PathO Pathway B: O-Arylation (Thermodynamic/Side Product) Base->PathO NaOtBu / NaH ConditionsN Conditions favoring N: 1. Weak Base (Cs2CO3) 2. RuPhos/BrettPhos Ligands 3. Nucleophilicity (N > O) PathN->ConditionsN ConditionsO Conditions favoring O: 1. Strong Base (NaOtBu, NaH) 2. High Temp (>110°C) 3. Hard Electrophiles PathO->ConditionsO Product Desired N-Aryl Product ConditionsN->Product High Yield

Figure 2: Mechanistic pathways determining chemoselectivity. Weak bases and specific ligands favor the desired N-arylation.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications. [Link]

Sources

Troubleshooting low conversion rates in azetidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this strained four-membered heterocycle. Due to significant ring strain, the synthesis of azetidines can be challenging, often resulting in low conversion rates and the formation of undesired byproducts.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to directly address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the difficulty in synthesizing azetidines?

A1: The main challenge in forming the azetidine ring lies in its high ring strain, which is approximately 25.4 kcal/mol.[2] This inherent strain makes the cyclization process thermodynamically and kinetically less favorable compared to the formation of larger, more stable rings like pyrrolidines.[1][2] Consequently, several competing side reactions can dominate, leading to low yields of the desired azetidine product.[3][4]

Q2: What are the most common synthetic strategies for preparing azetidines?

A2: Several methods are employed for azetidine synthesis, with the most common being:

  • Intramolecular Cyclization: This is a widely used method that typically involves the cyclization of a γ-amino alcohol or a γ-haloamine.[4] The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring.

  • [2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene.[5][6] Recent advancements using visible-light photocatalysis have made this method more accessible and efficient.[7][8][9]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4][10]

  • Ring Expansion of Aziridines: Certain strategies allow for the conversion of three-membered aziridine rings into four-membered azetidines.[4]

Troubleshooting Guide: Low Conversion Rates

This section provides a detailed breakdown of potential issues and actionable solutions for common azetidine synthesis methods.

Method 1: Intramolecular Cyclization of 3-Amino-1-propanol Derivatives

This is a foundational method for azetidine synthesis. However, its success is highly dependent on reaction conditions and substrate design.

Problem: My intramolecular cyclization of a γ-amino alcohol or γ-haloamine is resulting in a low yield of the desired azetidine.

Potential Causes & Solutions:

  • Intermolecular Reactions: At high concentrations, the starting material can react with other molecules, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization.[3]

    • Solution: Perform the reaction under high dilution conditions (e.g., 0.01 M or lower). This favors the intramolecular pathway by decreasing the probability of intermolecular collisions.

  • Poor Leaving Group: An inefficient leaving group will slow down the desired SN2 cyclization, allowing side reactions to become more prominent.

    • Solution: Convert the hydroxyl group of the γ-amino alcohol into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). For γ-haloamines, iodide is generally a better leaving group than bromide or chloride.

  • Competing Elimination Reactions: The leaving group can be eliminated to form an alkene, particularly if the substrate is sterically hindered or if a strong, non-nucleophilic base is used.[3]

    • Solution: Use a milder, non-hindered base. Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination pathways.

  • N-Alkylation of the Product: If synthesizing an N-unsubstituted azetidine, the product itself is nucleophilic and can be alkylated by the starting material, reducing the yield.[3]

    • Solution: Employ a protecting group on the nitrogen atom, such as a trityl (Tr) or a carbamate (e.g., Boc) group.[11] These groups can be removed after the cyclization is complete.

Experimental Protocol: Improved Azetidine Synthesis via N-Trityl Protected 3-Amino-1-propanol

This protocol demonstrates the use of a protecting group and activation of the hydroxyl group to improve yields.[3]

  • Protection: React 3-amino-1-propanol with trityl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-trityl-3-amino-1-propanol.

  • Activation of Hydroxyl Group: Convert the hydroxyl group to a good leaving group. A common method is to react the N-trityl-3-amino-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate.

  • Cyclization: Treat the N-trityl-3-(tosyloxy)propylamine with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to induce intramolecular cyclization to N-tritylazetidine.

  • Deprotection: Remove the trityl group using a mild acid, such as perchloric acid, to obtain the final azetidine product.[11]

Method 2: [2+2] Cycloaddition (Aza Paternò–Büchi Reaction)

This atom-economical approach has gained traction with the advent of photoredox catalysis.

Problem: The [2+2] photocycloaddition between my imine and alkene is inefficient.

Potential Causes & Solutions:

  • Competing E/Z Isomerization of the Imine: Upon photoexcitation, imines can undergo rapid E/Z isomerization, which is a competing relaxation pathway that does not lead to the desired cycloaddition product.[5][6]

    • Solution: Use cyclic imines to prevent this undesired isomerization.[5] Alternatively, modern photocatalytic methods can favor the cycloaddition pathway.[8][12]

  • Incorrect Excitation State: The success of the reaction often depends on whether it proceeds through a singlet or triplet excited state of the imine.[6]

    • Solution: If direct irradiation is inefficient, consider using a triplet sensitizer, such as acetone or a suitable photocatalyst like an iridium complex, to promote the reaction via the triplet state.[7][13]

  • Low Reactivity of the Alkene: Electron-rich alkenes generally react more efficiently in aza Paternò–Büchi reactions.

    • Solution: If possible, use alkenes with electron-donating substituents. For less reactive alkenes, a photocatalytic approach may be necessary.[7][13]

Data Presentation: Comparison of Azetidine Synthesis Methods
MethodKey AdvantagesCommon ChallengesTypical Yields
Intramolecular Cyclization Well-established, versatile for various substitutions.Competing side reactions (polymerization, elimination).[3][4]Highly variable, can be low without optimization.
[2+2] Cycloaddition Atom-economical, direct formation of the ring.[9][14]Competing imine isomerization, requires photochemical setup.[5][6]Moderate to high with optimized conditions.[15]
Reduction of β-Lactams Access to azetidines from readily available β-lactams.Requires strong reducing agents, potential for ring opening.[10]Generally good.
Experimental Workflow: Visible-Light-Mediated [2+2] Cycloaddition

This workflow outlines a general procedure for modern aza Paternò–Büchi reactions.[8][12][16]

G cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup and Purification A Combine imine, alkene, and photocatalyst in a suitable solvent (e.g., MeCN or THF). B Degas the reaction mixture (e.g., with argon) to remove oxygen. A->B C Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature. B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Once the reaction is complete, remove the solvent in vacuo. D->E F Purify the crude product by column chromatography. E->F

Caption: A generalized workflow for visible-light-mediated [2+2] cycloaddition for azetidine synthesis.

Purification and Stability of Azetidines

Q3: I've successfully synthesized my azetidine, but I'm having trouble with purification and stability. What should I consider?

A3: The strained nature of the azetidine ring can also present challenges during purification and storage.

  • Stability on Silica Gel: Azetidines can be unstable on acidic stationary phases like silica gel, leading to decomposition or ring-opening.[2]

    • Solution: Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina.

  • Acid Sensitivity: The strained ring is susceptible to ring-opening under acidic conditions.[17]

    • Solution: Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids unless a specific deprotection step is intended.

  • Protecting Groups for Stability: The nitrogen atom of the azetidine can be protected to enhance stability.

    • Solution: Electron-withdrawing protecting groups like sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups can help stabilize the ring.[2]

Logical Relationship: Factors Influencing Azetidine Synthesis Success

G cluster_factors Key Factors cluster_outcomes Potential Outcomes A Reaction Concentration Y Low Azetidine Yield A->Y High Conc. -> Intermolecular Rxn B Leaving Group Quality X High Azetidine Yield B->X Good LG -> Favors Cyclization C Protecting Group Strategy C->X Appropriate PG -> Prevents Side Rxns D Reaction Conditions (Temp, Base) D->Y Harsh Conditions -> Elimination/Decomposition

Caption: The interplay of key experimental factors determining the success of azetidine synthesis.

References

  • Benchchem. Troubleshooting low yields in azetidine synthesis.
  • Benchchem.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(25), 6372–6389.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021).
  • ResearchGate.
  • ChemRxiv. Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer.
  • Synfacts. [2 + 2]-Cycloaddition for the Synthesis of Azetidines. (2025).
  • Schindler Lab.
  • Synfacts. Aza-Paternò–Büchi Reaction for Synthesis of Fused Azetidines.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. (2017).
  • Benchchem. Protocols.
  • Benchchem. Application Notes and Protocols for [2+2] Cycloaddition Reactions in Azetidine Synthesis.
  • ResearchGate. Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. (2025).
  • Schindler, C. S. et al. (2019).
  • ChemRxiv. Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer.
  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).

Sources

Removal of impurities from 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol preparations.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Welcome to the dedicated technical support guide for the synthesis and purification of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in a highly pure form. This guide provides in-depth troubleshooting, validated protocols, and a mechanistic understanding of impurity formation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol?

A1: The primary impurities typically arise from the starting materials, side reactions, or degradation of the product. The most prevalent species include:

  • Unreacted Azetidin-3-ol: Incomplete reaction with 1,2-difluoro-4-nitrobenzene.

  • Di-substituted Byproduct (1,3-bis(2-fluoro-4-nitrophenyl)azetidin-3-ol): This can occur under certain reaction conditions, particularly if the stoichiometry is not carefully controlled.

  • Positional Isomers: Small amounts of isomers may form depending on the precise reaction conditions and the purity of the starting fluoroaromatic compound.

  • Solvent Adducts: Depending on the solvent system used for reaction and purification, stable adducts can sometimes form.

  • Degradation Products: The nitro group can be susceptible to reduction, and the azetidine ring can be unstable under harsh pH or temperature conditions.

A typical impurity profile is summarized in the table below.

Impurity NameTypical Retention Time (HPLC)Common Formation Pathway
Azetidin-3-olEarly elutingIncomplete reaction
1,2-Difluoro-4-nitrobenzeneVaries with conditionsUnreacted starting material
Di-substituted ByproductLater eluting than productReaction of the product with another molecule of the fluoroaromatic starting material
Isomeric ByproductsClose to the main peakSide reactions or impurities in starting materials

Troubleshooting Guide: Common Purification Challenges

Scenario 1: Persistent Unreacted Starting Materials in the Final Product

Issue: HPLC analysis of my 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol product consistently shows significant peaks corresponding to azetidin-3-ol and 1,2-difluoro-4-nitrobenzene, even after initial workup.

Root Cause Analysis: This issue typically points to one of three possibilities:

  • Sub-optimal Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Ineffective Quenching and Workup: The workup procedure may not be adequately removing the unreacted starting materials.

Troubleshooting Workflow:

start Impurity Detected: Unreacted Starting Materials stoichiometry Verify Stoichiometry (1.05:1 Azetidinol:Fluorobenzene) start->stoichiometry kinetics Optimize Reaction Conditions (Time/Temp) stoichiometry->kinetics If stoichiometry is correct workup Refine Workup Protocol kinetics->workup If kinetics are optimized extraction Implement Acid/Base Extraction workup->extraction If simple wash fails recrystallization Perform Recrystallization extraction->recrystallization For final polishing end Purity Achieved recrystallization->end

Caption: Troubleshooting workflow for removing unreacted starting materials.

Detailed Protocol: Acid/Base Extraction for Removal of Unreacted Azetidin-3-ol

Azetidin-3-ol possesses a basic secondary amine, which can be protonated to form a water-soluble salt. This provides a chemical basis for its separation from the desired product.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic azetidin-3-ol will be protonated and partition into the aqueous phase.

  • Phase Separation: Carefully separate the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Scenario 2: Formation of a Di-substituted Byproduct

Issue: A significant, later-eluting peak is observed in the HPLC analysis, which has been identified by mass spectrometry as 1,3-bis(2-fluoro-4-nitrophenyl)azetidin-3-ol.

Root Cause Analysis: The hydroxyl group of the product, 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol, can be deprotonated under basic conditions and act as a nucleophile, reacting with another molecule of 1,2-difluoro-4-nitrobenzene. This is more likely to occur if a strong base is used or if there is a large excess of the fluoroaromatic starting material.

Preventative Measures and Removal Strategy:

  • Control of Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of azetidin-3-ol relative to 1,2-difluoro-4-nitrobenzene to ensure the latter is the limiting reagent.

  • Base Selection: Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride, which can promote O-arylation.

  • Purification via Column Chromatography: The di-substituted byproduct is significantly less polar than the desired product due to the absence of the free hydroxyl group. This difference in polarity allows for efficient separation using silica gel column chromatography.

Recommended Column Chromatography Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The less polar di-substituted byproduct will elute first, followed by the desired product.

Advanced Purification: Recrystallization Protocol

Recrystallization is a powerful technique for removing minor impurities and achieving high crystalline purity, which is often a requirement in pharmaceutical development.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common and effective solvent system for this compound is isopropanol/water.

  • Dissolution: In an appropriately sized flask, add the crude 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol and the minimum amount of hot isopropanol required to achieve complete dissolution.

  • Induce Crystallization: While the solution is still warm, slowly add water dropwise until a slight turbidity (cloudiness) persists. This indicates that the solution is supersaturated.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizing the Purification Strategy:

crude Crude Product (Contains Starting Materials, Byproducts) extraction Acid/Base Extraction (Removes basic/acidic impurities) crude->extraction Initial Cleanup column Column Chromatography (Separates by polarity) extraction->column Major Purification Step recrystallization Recrystallization (Removes trace impurities) column->recrystallization Final Polishing pure High-Purity Product (>99.5%) recrystallization->pure

Caption: A multi-step purification workflow for 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol.

References

  • General Synthesis of Aryl-Substituted Azetidines: For a comprehensive overview of synthetic routes to compounds of this class, including discussions of common side reactions.

    • Title: The Chemistry of Azetidines
    • Source: Comprehensive Organic Chemistry II
    • URL: [Link]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Arom
    • Source: Organic Chemistry (5th Edition) by Maitland Jones Jr.
    • URL: [Link]

  • Practical Purification Techniques: A guide to the principles and practices of common purific

    • Title: Purification of Labor
    • Source: Elsevier
    • URL: [Link]

  • ICH Guidelines on Impurities: Authoritative guidance on the control of impurities in new drug substances, relevant for professionals in drug development.

    • Title: ICH Q3A Impurities in New Drug Substances
    • Source: International Council for Harmonis
    • URL: [Link]

Validation & Comparative

1H NMR and 13C NMR analysis of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NMR Solvation Strategies for 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Executive Summary This guide provides a comparative technical analysis of NMR acquisition strategies for 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol , a functionalized heterocyclic building block often utilized in medicinal chemistry for SNAr-based scaffold diversification. The presence of the electron-withdrawing nitro group, the spin-active fluorine nucleus (


F), and the conformationally strained azetidine ring creates a complex spectral environment. This guide compares DMSO-d

and CDCl

as solvation matrices, recommending specific protocols to resolve overlapping multiplets and exchangeable protons.

Part 1: Structural Context & Critical Spectral Features

Before selecting a solvent, the analyst must understand the magnetic environment of the target molecule. The structure consists of an electron-deficient aromatic ring coupled to a strained, electron-rich azetidine amine.

Key NMR Challenges:

  • 
    F - 
    
    
    
    H Coupling:
    The fluorine atom at the ortho position (C2) induces significant splitting in the aromatic protons, specifically H3 (ortho-coupling) and H6 (meta-coupling).
  • Azetidine Ring Puckering: The 4-membered ring is not planar; it undergoes rapid ring-flipping. Solvents with different viscosities and polarities can affect the coalescence temperature of these conformers.

  • Hydroxyl Proton Exchange: The C3-OH proton is liable to chemical exchange, making its detection solvent-dependent.

Part 2: Comparative Analysis of Solvents

The choice between Chloroform-d (CDCl


) and Dimethyl Sulfoxide-d

(DMSO-d

) is not merely about solubility; it dictates the information density of the resulting spectrum.
Option A: Chloroform-d (CDCl )[1][2]
  • Primary Utility: Routine purity checks, monitoring reaction progress.

  • Performance Profile:

    • Resolution: High, but often fails to show the OH proton due to rapid exchange.

    • Aromatic Region: Signals may overlap due to second-order effects if the field strength is low (<400 MHz).

    • Dielectric Effect: Low dielectric constant (

      
      ) minimizes stabilization of the zwitterionic resonance forms of the nitro-aniline system.
      
Option B: DMSO-d (Recommended for Characterization)
  • Primary Utility: Full structural elucidation, publication-quality assignment.

  • Performance Profile:

    • Hydrogen Bonding: Strong H-bond acceptance stabilizes the C3-OH proton, typically revealing it as a distinct doublet (coupling to H3').

    • Solubility: Superior for polar nitro-aromatics.

    • Separation: The high polarity (

      
      ) maximizes the chemical shift dispersion between the electron-poor aromatic protons and the electron-rich azetidine protons.
      

Comparative Data Summary:

FeatureCDCl

DMSO-d

OH Signal Broad singlet or invisible (exchanged)Sharp doublet (

ppm)
Aromatic H3

ppm (dd)

ppm (dd)
Azetidine H2'/H4' Often obscured or collapsedDistinct multiplets
Water Peak

ppm

ppm (can obscure azetidine signals)
Cost/Ease Low / Easy evaporationHigher / Difficult recovery

Part 3: Detailed Spectral Assignments (DMSO-d )

The following data represents the expected spectral signature in DMSO-d


 at 298 K, derived from standard substituent chemical shift principles and scalar coupling logic for fluorinated aromatics.
H NMR (400 MHz, DMSO-d )
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H3 7.95 - 8.05dd

,

Deshielded by NO

, large ortho-F coupling.
H5 8.05 - 8.10dd

,

Deshielded by NO

, para to F (small/no F coupling).
H6 6.60 - 6.70dd / t

,

Shielded by amine (ortho). Distinct meta-F coupling.
OH 5.65d

Visible due to DMSO H-bonding; couples to methine.
H3' 4.50 - 4.60m-Methine proton on azetidine ring (germinal to OH).
H2'/H4' 4.20 / 3.80m (complex)-Diastereotopic pairs due to ring pucker/substitution.
C NMR (100 MHz, DMSO-d )
  • C-F (C2):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • C-NO

    
     (C4): 
    
    
    
    ppm (Doublet,
    
    
    Hz).
  • C-N (C1):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • Azetidine C2'/C4':

    
     ppm (Singlet, unless long-range coupling observed).
    
  • Azetidine C3':

    
     ppm.
    

Part 4: Experimental Protocols

To ensure reproducibility and "self-validating" spectra, follow this workflow.

Protocol A: Sample Preparation for Full Elucidation
  • Massing: Weigh 10-15 mg of the product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Critical Step: Ensure the DMSO is from a fresh ampoule to minimize water content. Water signals at 3.33 ppm can obscure the azetidine ring protons.

  • Filtration: If any turbidity exists, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      F (non-decoupled) to confirm the presence of the fluorine and its coupling partners.
      
Protocol B: The "D O Shake" (Validation Step)

To confirm the OH assignment:

  • Acquire the standard spectrum in DMSO-d

    
    .
    
  • Add 1 drop of D

    
    O to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The doublet at ~5.65 ppm will disappear (exchange with D), and the multiplet at ~4.55 ppm (H3') will simplify (loss of coupling to OH).

Part 5: Visualization of Logic

The following diagrams illustrate the decision process for solvent selection and the logic for signal assignment using 2D NMR correlations.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol Goal What is the analytical goal? Start->Goal Routine Routine Purity / Reaction Check Goal->Routine FullChar Full Characterization / Publication Goal->FullChar CDCl3 Select CDCl3 (Fast, Cheap, Good Baseline) Routine->CDCl3 DMSO Select DMSO-d6 (Stabilizes OH, Separates Aromatics) FullChar->DMSO Result1 Result: OH invisible H3/H5 may overlap CDCl3->Result1 Result2 Result: OH = Doublet Distinct H3/H5/H6 patterns DMSO->Result2

Caption: Decision matrix for selecting the appropriate NMR solvent based on analytical requirements.

Diagram 2: Assignment Logic (HMBC & Coupling)

AssignmentLogic F19 19F Nucleus H3 H3 (Aromatic) F19->H3 3J_HF (Ortho) ~10Hz H6 H6 (Aromatic) F19->H6 4J_HF (Meta) ~5Hz C2 C2 (C-F) F19->C2 1J_CF ~245Hz C4 C4 (C-NO2) H3->C4 HMBC (3-bond) H6->C4 HMBC (3-bond)

Caption: Correlation network showing how Fluorine coupling and HMBC connect the aromatic spin system.

References

  • BenchChem. (2025).[1] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from

  • Reich, H. J. (2024). Fluorine-Proton Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from

  • Royal Society of Chemistry. (2015). Synthesis and NMR Characterization of Azetidine Derivatives. RSC Advances. Retrieved from

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, predictive analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes foundational principles of mass spectrometry, including established fragmentation behaviors of nitroaromatic, fluoroaromatic, and azetidine-containing compounds, to construct a reliable, theoretical fragmentation pathway. We present a comparative analysis against structurally similar analogues to highlight the diagnostic significance of key functional groups. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation and unambiguous identification of novel chemical entities.

Introduction: Structural Elucidation in Modern Drug Discovery

The compound 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol is a small, polar molecule incorporating several key functional groups of interest in medicinal chemistry: a strained azetidine ring, a nitroaromatic system, and a fluorine substituent. The azetidine ring, a four-membered heterocycle, is often used as a rigid scaffold in drug design.[1] The nitro group can be a crucial pharmacophore or a synthetic precursor, while the fluorine atom can significantly modulate physicochemical properties such as metabolic stability and binding affinity.

Unambiguous characterization of such molecules is paramount. Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules, typically yielding the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[2][3] To glean structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion of interest (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable and reproducible manner.[4] The resulting product ion spectrum serves as a structural fingerprint.

The fragmentation pathways are dictated by the molecule's structure, specifically the location of the most basic site for protonation and the relative strengths of its chemical bonds.[5][6] For 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol, protonation is most likely to occur at the azetidine nitrogen, creating a positive charge that initiates a cascade of fragmentation events upon collisional activation.

Proposed Experimental Methodology

To ensure the generation of reliable and reproducible data, a robust analytical method is essential. The following protocol outlines a standard approach for the analysis of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) s_prep Dissolve sample in 50:50 Acetonitrile/Water (0.1% Formic Acid) to 1 µg/mL lc_inject Inject 5 µL onto C18 Column (e.g., 2.1x50 mm, 1.8 µm) s_prep->lc_inject Introduce Sample lc_grad Apply Gradient Elution: Mobile Phase A: Water + 0.1% FA Mobile Phase B: ACN + 0.1% FA lc_inject->lc_grad ms_ion Ionize via Electrospray (ESI) Positive Ion Mode lc_grad->ms_ion Elute to MS ms_scan MS1 Scan (Full Scan) Identify [M+H]⁺ at m/z 213.06 ms_ion->ms_scan ms_iso Isolate m/z 213.06 ms_scan->ms_iso ms_frag Fragment via Collision-Induced Dissociation (CID) ms_iso->ms_frag ms_detect MS2 Scan (Product Ion Scan) Detect Fragment Ions ms_frag->ms_detect

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Protocol
  • Sample Preparation:

    • Prepare a stock solution of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock to 1 µg/mL in 50:50 acetonitrile/water containing 0.1% formic acid. The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this polar molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate. This ensures efficient elution and sharp peak shapes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV. The voltage is optimized to ensure stable spray and efficient ionization.

    • Gas Flow (Nitrogen): Desolvation gas flow set to 800 L/hr at 350°C. These parameters facilitate the evaporation of solvent from the ESI droplets to generate gas-phase ions.[7]

    • MS1 (Full Scan): Scan from m/z 50-500 to confirm the presence of the protonated molecular ion [M+H]⁺ (Expected m/z = 213.06 for C₉H₁₀FN₂O₃⁺).

    • MS2 (Product Ion Scan):

      • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 213.06.

      • Collision Gas: Argon.

      • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp should be applied. This is crucial because different fragmentation pathways require different amounts of internal energy to be activated.[4][8]

Predicted Fragmentation Pattern & Mechanistic Analysis

The fragmentation of the protonated molecule (m/z 213.06) is predicted to follow several distinct pathways, driven by the structural features of the azetidine ring and the substituted phenyl group.

Key Fragmentation Pathways

Fragmentation_Pathway cluster_path1 Pathway A: Azetidine Ring Opening cluster_path2 Pathway B: Phenyl Ring Fragmentations cluster_path3 Pathway C: Direct Phenyl Cleavage M [M+H]⁺ m/z 213.06 A1 m/z 185.07 Loss of C₂H₄ M->A1 - C₂H₄ (28 Da) B1 m/z 167.05 Loss of H₂O + NO M->B1 - H₂O (18 Da) - NO (30 Da) C1 m/z 155.02 [C₇H₄FNO₂]⁺ M->C1 - C₃H₇NO C2 m/z 72.08 [C₄H₁₀N]⁺ M->C2 - C₆H₃FNO₂ A2 m/z 155.06 Loss of CH₂O from 185 A1->A2 - CH₂O (30 Da) B2 m/z 139.06 Loss of CO from 167 B1->B2 - CO (28 Da)

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol.

Mechanistic Discussion
  • Pathway A: Azetidine Ring Scission: The strained four-membered ring is susceptible to cleavage. Following protonation on the azetidine nitrogen, a common fragmentation is the loss of ethene (C₂H₄, 28 Da) through a ring-opening mechanism, leading to a fragment at m/z 185.07 . This fragment can then undergo a subsequent loss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group, yielding an ion at m/z 155.06 .

  • Pathway B: Nitro Group Involvement: Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[9][10] In this case, a concerted loss of water (H₂O, 18 Da) from the hydroxyl group and nitric oxide (NO, 30 Da) from the nitro group is plausible, resulting in a fragment at m/z 167.05 . This type of rearrangement is often facilitated by the ortho-fluoro substituent. This ion could further lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z 139.06 .

  • Pathway C: Cleavage of the C-N Bond: Direct cleavage of the bond between the phenyl ring and the azetidine nitrogen can lead to two characteristic ions.

    • Detection of the protonated 2-fluoro-4-nitrophenyl fragment at m/z 155.02 . This is a highly diagnostic ion for the substituted aromatic portion of the molecule.

    • Detection of the protonated azetidin-3-ol fragment at m/z 72.08 (after rearrangement and proton transfer).

Comparative Fragmentation Analysis

To underscore the diagnostic utility of the fragmentation pattern, we compare it with two hypothetical, structurally related alternatives. The presence or absence of key functional groups dramatically alters the observed fragments.

Table 1: Comparative Analysis of Predicted Fragment Ions

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed LossDiagnostic ForTarget Molecule Alternative 1: 1-(4-nitrophenyl)azetidin-3-olAlternative 2: 1-(2-fluorophenyl)azetidin-3-ol
213.06167.05H₂O + NOFluoro + Nitro GroupPresent AbsentAbsent
195.07149.06H₂O + NONitro GroupN/APresent Absent
168.08150.07H₂OHydroxyl GroupN/AN/APresent
213.06155.02C₃H₇NO2-Fluoro-4-nitrophenylPresent AbsentAbsent
195.07137.03C₃H₇NO4-nitrophenylN/APresent Absent
168.08109.04C₃H₇NO2-fluorophenylN/AN/APresent
  • Alternative 1 (lacks fluorine): The characteristic loss of H₂O + NO would likely shift or be less favorable without the electronic influence of the ortho-fluoro group. The primary aromatic fragment would be observed at m/z 137.03.

  • Alternative 2 (lacks nitro group): The fragmentation pattern would be significantly simpler. The losses of NO and NO₂ would be absent. The primary fragmentation would likely be the loss of water (H₂O) from the protonated molecule, and the main aromatic fragment would be at m/z 109.04.

This comparative approach demonstrates how specific fragments (e.g., m/z 167.05 and 155.02) are diagnostic for the simultaneous presence of the fluoro and nitro groups on the phenyl ring of the target molecule.

Conclusion

The structural elucidation of novel compounds by mass spectrometry relies on a predictive understanding of their fragmentation behavior. For 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol, the tandem mass spectrum is predicted to be rich in information, characterized by cleavages of the strained azetidine ring, characteristic losses from the nitroaromatic moiety, and direct cleavage yielding diagnostic ions for both halves of the molecule. By comparing this predicted pattern with those of closely related analogues, specific, diagnostic fragment ions can be identified, enabling confident structural confirmation. The methodologies and predictive analyses outlined in this guide provide a robust framework for researchers engaged in the characterization of complex small molecules.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 85(1), 2-9. [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

  • Lee, J. Y., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Yinon, J. (1996). Fragmentation of nitroaromatic compounds. Mass Spectrometry Reviews, 15(1), 1-13. [Link]

  • Voinov, V. G., & Laskin, J. (2015). The role of collision energy in collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 26(12), 2031-2039. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Debating, D. (2009). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. Journal of Proteomics & Bioinformatics, 2(06). [Link]

  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization–mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(4), 548-572. [Link]

  • Harrison, A. G. (2016). The mobile proton model in the fragmentation of protonated molecules. Mass Spectrometry Reviews, 35(4), 553-568. [Link]

  • Coutant, J. E., & Raftery, M. J. (1991). Ring-opening reactions of azetidines in the gas phase. Journal of the American Society for Mass Spectrometry, 2(1), 1-8. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

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In vitro metabolic stability of 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol.

The insights gained from this in vitro comparison provide a strong rationale for advancing this compound to further studies. Subsequent investigations should include metabolite identification to confirm the predicted pathways and evaluation in hepatocytes to assess the contributions of Phase II metabolism. [8]Furthermore, conducting these studies across different species (e.g., rat, dog, monkey) will provide crucial data for interspecies scaling and prediction of human pharmacokinetics. [9]Adherence to regulatory guidelines, such as those provided by the FDA, is critical when evaluating drug-drug interaction potential as development progresses. [25][26][27][28][29]

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry. Available at: [Link]

  • Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. Available at: [Link]

  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS. Available at: [Link]

  • Use of human and animal liver microsomes in drug metabolic studies. PubMed. Available at: [Link]

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. R Discovery. Available at: [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Request PDF. ResearchGate. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed. Available at: [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. Available at: [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. Available at: [Link]

  • M12 Drug Interaction Studies. FDA. Available at: [Link]

  • FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies. ACCP. Available at: [Link]

  • How Does LC-MS Identify Proteins and Metabolites? Patsnap Synapse. Available at: [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. ResearchGate. Available at: [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available at: [Link]

  • MassID provides near complete annotation of metabolomics data with identification probabilities. bioRxiv. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. Flinders University Research Portal. Available at: [Link]

  • Predicting Clearance in Humans from In Vitro Data. ResearchGate. Available at: [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. SpringerLink. Available at: [Link]

  • How to calculate in vitro intrinsic clearance? ResearchGate. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available at: [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available at: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. Available at: [Link]

  • In Vitro Metabolic Stability. UT Southwestern Medical Center. Available at: [Link]

  • The in vitro metabolic stability study of the selected compounds. ResearchGate. Available at: [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism. PMC. Available at: [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Effect of Verapamil, a P-glycoprotein-1 and Cytochrome P450 3A4 Inhibitor, on Pharmacokinetics and Metabolic Stability of Ripretinib: A Drug-Drug Interaction Study in Rats. PubMed. Available at: [Link]

  • Metabolic stability data of Imipramine in different species. ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

  • Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

  • Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. Available at: [Link]

  • Metabolism of para -nitrophenol in Arthrobacter sp. SPG. Semantic Scholar. Available at: [Link]

  • Investigation of biopharmaceutical and physicochemical drug properties suitable for orally disintegrating tablets. ADMET and DMPK. Available at: [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. Nature. Available at: [Link]

  • Fluoroorganic Chemistry. Purdue University. Available at: [Link]

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. MDPI. Available at: [Link]

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

WARNING: ENERGETIC & STRAINED MOIETY HAZARD 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol contains two high-energy structural features: a nitroaromatic group (potential shock/thermal sensitivity) and an azetidine ring (high ring strain, ~25 kcal/mol).

  • DO NOT dispose of via municipal drains or evaporation.[1]

  • DO NOT autoclave this waste (explosion risk).

  • DO NOT mix with strong acids or oxidizers (exothermic ring-opening risk).

  • PRIMARY DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Profiling & Causality

To manage this compound safely, one must understand the causality behind its instability. It is not merely "toxic"; it is chemically predisposed to rapid decomposition.

Structural FeatureHazard MechanismOperational Implication
Nitro Group (-NO₂) High oxygen balance; potential for rapid oxidative decomposition.Avoid Heat/Friction: Solid waste must be kept wet or solvated if possible. Never heat dry solids.
Azetidine Ring High ring strain (approx. 25 kcal/mol). Susceptible to nucleophilic attack and acid-catalyzed ring opening.[2]pH Control: Waste streams must be kept near neutral (pH 6-8). Acidic waste cans may trigger exothermic hydrolysis.
Fluorine Substituent Increases lipophilicity and metabolic stability; potential for HF generation during combustion.Incineration Only: Requires scrubbers (rotary kiln) to capture hydrofluoric acid byproducts.

Waste Characterization & Regulatory Coding

Proper coding ensures the receiving facility treats the material with appropriate caution.

ParameterClassificationNotes
RCRA Status D003 (Reactive) / D001 (Ignitable) Treat as "Reactive" due to the nitro/azetidine combination unless testing proves otherwise.
DOT Shipping UN 2811 (Toxic solid, organic, n.o.s.)If in solution, likely UN 1992 (Flammable liquid, toxic, n.o.s.).
Waste Stream High BTU Organic / IncinerationMust be segregated from oxidizers and reducing agents.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to a central waste area, stabilize it at the bench.

  • Solvation (Preferred): If the compound is a dry solid, dissolve it in a compatible solvent (e.g., Ethyl Acetate or Dichloromethane) to desensitize the nitro group. Avoid Acetone if strong bases are present in the waste stream (risk of haloform-like reactions).

  • pH Check: Ensure the solution is neutral. If the synthesis involved acids (e.g., HCl for deprotection), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 7 before adding to the solvent waste container.

    • Reasoning: Acidic conditions can trigger the azetidine ring to open violently in a closed waste drum.

Phase 2: Waste Segregation & Containerization

Follow this decision matrix for physical disposal.

DisposalWorkflow Start Waste Generation: 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Solution SolidPrep 1. Double-bag in heavy-duty polyethylene. 2. Label 'TOXIC' & 'REACTIVE'. 3. Do NOT compact/crush. Solid->SolidPrep LiquidPrep 1. Check pH (Target 6-8). 2. Segregate from Oxidizers. 3. Use Vented Cap (if available). Liquid->LiquidPrep Container Primary Container: HDPE or Glass (Amber) SolidPrep->Container LiquidPrep->Container Labeling Labeling: 'Hazardous Waste - Nitroaromatic' 'Contains Fluorine' Container->Labeling Final Handoff to EHS: Destruction via Rotary Kiln Incineration Labeling->Final

Figure 1: Decision logic for segregating and packaging azetidine/nitroaromatic waste.

Phase 3: Lab-Scale Cleanup (Spills)

If the solid compound is spilled on the benchtop:

  • Do Not Sweep: Dry sweeping generates static and friction, which can trigger nitroaromatics.

  • Wet Method: Cover the spill with a paper towel soaked in an inert solvent (e.g., Ethanol or Water).

  • Wipe: Gently wipe up the material, keeping it wet.

  • Disposal: Place the contaminated towels into a dedicated solid waste bag. Label as "Contaminated Debris - Nitroaromatic."

Incompatibility & Storage (Segregation)

Failure to segregate is the leading cause of waste container ruptures.

  • Incompatible A (Strong Acids): HCl, H₂SO₄. Risk:[3][4][5] Azetidine ring hydrolysis (exothermic).

  • Incompatible B (Strong Bases): NaOH, KOH. Risk:[3][4][5] Nucleophilic aromatic substitution on the fluoronitrobenzene ring, potentially displacing the azetidine or fluorine and generating heat.

  • Incompatible C (Reducing Agents): Hydrazine, Zinc/HCl. Risk:[3][4][5] Reduction of the nitro group to an amine (exothermic) or formation of unstable hydroxylamines.

Emergency Contingencies

  • Skin Contact: The azetidine moiety may enhance skin permeability. Wash immediately with soap and water for 15 minutes. Do not use organic solvents (like ethanol) on skin, as they may increase absorption.

  • Eye Contact: Flush for 15 minutes. Seek immediate medical attention (fluorinated compounds can cause delayed corneal damage).

References

  • BenchChem. (2025).[6] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • American Chemical Society (ACS). (2023). Hazardous Waste and Disposal Guidelines. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Nitroaromatic Derivatives. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.